Bis(2-nitrophenyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitro-N-(2-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENCFAVKFWOLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171313 | |
| Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18264-71-6 | |
| Record name | 2,2′-Dinitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18264-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018264716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-nitrophenyl)amine | |
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| Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |
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| Record name | 2-nitro-N-(2-nitrophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.292 | |
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Foundational & Exploratory
Synthesis of Bis(2-nitrophenyl)amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is an organic compound with the chemical formula C₁₂H₉N₃O₄.[1] Its structure, featuring two nitrophenyl groups linked by an amine, makes it a molecule of interest in various fields of chemical research, including materials science and as a potential intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties and reactivity of the compound. This guide provides a detailed overview of the plausible synthesis of this compound, based on established chemical principles for analogous compounds, offering a foundational protocol for its preparation and characterization.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound and its common starting materials is presented below. This information is crucial for reaction planning, stoichiometry calculations, and product characterization.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 18264-71-6 | C₁₂H₉N₃O₄ | 259.22[1] | Not readily available | - |
| 2-Nitroaniline | 88-74-4 | C₆H₆N₂O₂ | 138.12[2][3] | 70-74[3] | Orange solid[2] |
| 2-Chloronitrobenzene | 88-73-3 | C₆H₄ClNO₂ | 157.56 | 32-34 | Yellow solid |
Note: The melting point for this compound is not consistently reported in publicly available literature. For reference, the related isomer, Bis(4-nitrophenyl)amine, has a melting point of 215-220 °C.
Proposed Synthesis Protocol: Ullmann Condensation
The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of an aryl halide with an amine.[4] In this proposed protocol, 2-nitroaniline is reacted with 2-chloronitrobenzene in the presence of a copper catalyst and a base. The nitro groups on the aryl halide activate the ring towards nucleophilic attack.
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Methodology
Materials:
-
2-Nitroaniline
-
2-Chloronitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1.0 eq), 2-chloronitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). Add a suitable volume of anhydrous DMF or DMSO to ensure adequate stirring.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and copper catalyst.
-
Pour the filtrate into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Reaction Scheme
The synthesis of this compound via the Ullmann condensation is depicted in the following reaction scheme.
Caption: Ullmann condensation for the synthesis of this compound.
Conclusion
References
An In-Depth Technical Guide to the Synthesis of Bis(2-nitrophenyl)amine via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(2-nitrophenyl)amine, a key intermediate in various chemical syntheses, through the Ullmann condensation. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the underlying chemical processes and workflows.
Introduction
The Ullmann condensation is a well-established and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. The synthesis of this compound is a classic example of this transformation, where the electron-withdrawing nitro groups on the aromatic rings facilitate the nucleophilic aromatic substitution. This guide will delve into a specific method for this synthesis, providing the necessary details for its replication and understanding.
Reaction Principle
The synthesis of this compound via the Ullmann condensation proceeds through the reaction of a 2-nitro-substituted aryl halide with a 2-nitro-substituted aniline in the presence of a copper catalyst and a base at elevated temperatures. The general reaction is depicted below:

Figure 1: General reaction scheme for the Ullmann condensation to form this compound.
The mechanism involves the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diarylamine and regenerates the copper(I) species, completing the catalytic cycle.
Experimental Protocol
The following protocol is based on established methodologies for the Ullmann condensation and is specifically tailored for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | >98% |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.55 | >98% |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | >99% |
| Copper(I) Iodide | CuI | 190.45 | >98% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-nitroaniline (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-nitroaniline).
-
Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to a temperature of 140-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound based on the described protocol.
| Parameter | Value |
| Reactants | |
| 2-Nitroaniline | 1.00 eq |
| 1-Chloro-2-nitrobenzene | 1.10 eq |
| Catalyst | |
| Copper(I) Iodide | 10 mol% |
| Base | |
| Anhydrous Potassium Carbonate | 2.00 eq |
| Solvent | |
| Anhydrous Dimethylformamide (DMF) | ~0.5 M |
| Reaction Conditions | |
| Temperature | 140-150 °C |
| Reaction Time | 12-24 hours |
| Product | |
| Yield of this compound | 75-85% |
| Melting Point | 168-170 °C |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Ullmann condensation.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship and roles of the key components in the Ullmann condensation for the synthesis of this compound.
An In-depth Technical Guide to Bis(2-nitrophenyl)amine (CAS: 18264-71-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is a chemical compound with the CAS number 18264-71-6. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide explores the known biological effects of related dinitrodiphenylamine compounds to offer potential insights. Detailed experimental protocols for its synthesis via Ullmann condensation and methods for its analytical characterization are presented. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development interested in this class of compounds.
Core Properties and Data
This compound is a nitroaromatic compound with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g/mol .[1][2] The presence of two nitro groups significantly influences its chemical and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉N₃O₄ | [1][2] |
| Molecular Weight | 259.22 g/mol | [1][2] |
| CAS Number | 18264-71-6 | [1][2] |
| Boiling Point | 406.0 ± 30.0 °C at 760 mmHg | [3] |
| Flash Point | 199.3 ± 24.6 °C | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| LogP | 3.83 | [3] |
| Topological Polar Surface Area (TPSA) | 98.31 Ų | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 4 | [2] |
Spectral Data
1.2.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) due to the coupling of protons on the two phenyl rings. The exact chemical shifts and splitting patterns would depend on the solvent used.
1.2.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will exhibit signals in the aromatic region (approximately 110-150 ppm). The carbons attached to the nitro groups are expected to be significantly deshielded and appear at the lower end of this range.
1.2.3. Predicted FT-IR Spectral Data
The infrared spectrum is a valuable tool for identifying key functional groups. The characteristic vibrational frequencies for this compound are summarized in Table 2.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch |
| ~1600, ~1480 | Strong | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1300 | Medium | C-N Stretch |
Synthesis and Purification
The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5][6] This reaction involves the coupling of an aryl halide with an amine.
Experimental Protocol: Ullmann Condensation
This protocol describes the synthesis of this compound from 2-nitroaniline and 1-chloro-2-nitrobenzene.
Materials:
-
2-Nitroaniline
-
1-Chloro-2-nitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitroaniline (1.0 equivalent), 1-chloro-2-nitrobenzene (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Synthesis Workflow Diagram
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
An HPLC method can be developed for purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-350 nm.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. The expected molecular ion peak [M+H]⁺ would be at m/z 260.06.
Analytical Workflow Diagram
Biological Activity and Potential Applications
Direct experimental data on the biological activity and potential signaling pathway involvement of this compound is scarce in the available literature. However, the biological activities of other dinitrodiphenylamine isomers and related nitroaromatic compounds have been investigated, providing a basis for potential areas of research.
Potential Biological Activities of Dinitrodiphenylamine Derivatives
Some dinitrodiphenylamine derivatives have been reported to exhibit a range of biological activities, including:
-
Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial properties.
-
Anticancer Activity: The cytotoxicity of some dinitrodiphenylamine derivatives against various cancer cell lines has been explored.[7] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[7]
-
Enzyme Inhibition: Certain nitro-containing compounds have been shown to act as enzyme inhibitors.
It is important to note that these activities are reported for related compounds and not specifically for this compound. Further research is required to determine if it shares these properties.
Hypothetical Signaling Pathway Involvement
Given the cytotoxic potential of related compounds, a hypothetical signaling pathway for this compound could involve the induction of cellular stress, leading to the activation of apoptotic pathways. This is a common mechanism for many anticancer agents.
Safety and Handling
This compound should be handled with care in a laboratory setting. As with many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation, particularly in the fields of materials science and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization. The exploration of its biological activities remains a promising area for future research, with the potential for the discovery of novel therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point and to conduct thorough safety evaluations before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS#:18264-71-6 | Chemsrc [chemsrc.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the known physical and chemical properties of bis(2-nitrophenyl)amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported data from chemical suppliers with predicted properties based on analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound, with the CAS number 18264-71-6, is a diarylamine compound characterized by the presence of two nitrophenyl substituents. Its chemical structure and key identifying information are presented below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(2-nitrophenyl)-2-nitroaniline | [1] |
| Synonyms | 2,2'-Dinitrodiphenylamine | [2] |
| CAS Number | 18264-71-6 | [1][2][3] |
| Molecular Formula | C₁₂H₉N₃O₄ | [1][3] |
| Molecular Weight | 259.22 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Boiling Point | 406.0 ± 30.0 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 199.3 ± 24.6 °C (Predicted) | [2] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | ≥95% | [1][2] |
Table 2: Computational Chemistry Data for this compound
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 98.31 Ų | [3] |
| LogP | 3.2466 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 4 | [3] |
| Refractive Index | 1.693 (Predicted) | [2] |
Experimental Protocols
Proposed Synthesis via Ullmann Condensation
General Protocol:
-
Reactant Preparation: In a round-bottom flask, combine 2-nitroaniline, an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene), a base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or copper powder).
-
Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 120-180 °C) for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[7][8]
Spectroscopic Characterization
Direct experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic data based on the known ranges for its constituent functional groups.
General Protocol for Spectroscopic Analysis:
-
Sample Preparation: Prepare samples of the purified compound for each spectroscopic technique. For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a KBr pellet or a thin film. For mass spectrometry, dissolve the sample in a volatile solvent.
-
Data Acquisition: Acquire the spectra using the respective spectrometers (NMR, FT-IR, MS).
-
Data Analysis: Analyze the obtained spectra to confirm the structure and purity of the synthesized compound.
Predicted Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 7.0 | Multiplet | 8H | Aromatic protons |
| ~8.5 - 9.5 | Broad Singlet | 1H | Amine proton (N-H) |
Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro groups and the amine linkage. The amine proton signal may be broad and its position can vary depending on the solvent and concentration.[9][10][11][12][13]
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 140 | Aromatic carbons attached to nitro groups |
| ~140 - 130 | Aromatic carbons attached to the amine nitrogen |
| ~130 - 115 | Other aromatic carbons |
Note: The carbon atoms attached to the electron-withdrawing nitro groups are expected to be the most deshielded and appear at the downfield end of the aromatic region.[2][14][15][16]
Table 5: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 and ~1475 | Strong | Aromatic C=C stretch |
| ~1530 - 1490 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1310 | Strong | Symmetric NO₂ stretch |
| ~1340 - 1250 | Strong | Aromatic C-N stretch |
Note: The presence of strong absorption bands for the nitro groups and a characteristic N-H stretching vibration are expected to be key features of the IR spectrum.[1][17][18]
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 259 | [M]⁺, Molecular ion |
| 213 | [M - NO₂]⁺ |
| 183 | [M - NO₂ - NO]⁺ |
| 167 | [M - 2NO₂]⁺ |
Note: The fragmentation pattern is likely to be dominated by the loss of the nitro groups. The molecular ion peak should be observed at m/z 259.[8][19][20][21][22]
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the presence of the nitro groups and the secondary amine linkage. The nitro groups are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic aromatic substitution. The amine proton is weakly acidic and can be deprotonated by a strong base. The nitro groups can be reduced to amino groups using various reducing agents, which would significantly alter the electronic and chemical properties of the molecule.[23] Information on the specific stability of this compound is limited, but diarylamines are generally stable compounds under normal conditions.
Biological Activity and Drug Development Potential
There is currently a lack of specific studies in the public domain detailing the biological activity, cytotoxicity, or effects on cellular signaling pathways of this compound.[4][24][25][26][27][28] However, the nitroaromatic and diarylamine moieties are present in various biologically active compounds. Nitroaromatic compounds are known to be reducible by cellular nitroreductases to reactive intermediates that can exert cytotoxic effects.[28] The diarylamine scaffold is a common feature in many pharmacologically active molecules. Therefore, this compound could be a subject of interest for screening in various biological assays, particularly in the context of anticancer or antimicrobial drug discovery. Further research is required to elucidate any potential therapeutic applications.
References
- 1. instanano.com [instanano.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemscene.com [chemscene.com]
- 4. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.pdx.edu [web.pdx.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. rsc.org [rsc.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. compoundchem.com [compoundchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. savemyexams.com [savemyexams.com]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
"Bis(2-nitrophenyl)amine" molecular weight and formula
This document provides essential physicochemical properties of Bis(2-nitrophenyl)amine, a chemical compound of interest in various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.
Core Molecular Information
This compound, also known as N-(2-Nitrophenyl)-2-nitroaniline, is an organic compound with the chemical formula C₁₂H₉N₃O₄.[1] Its molecular structure consists of two nitrophenyl groups attached to a central amine.
A summary of its fundamental molecular properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O₄[1] |
| Molecular Weight | 259.22 g/mol [1][2] |
| CAS Number | 18264-71-6[1][2] |
Structural and Property Relationship
The molecular formula dictates the elemental composition, which in turn determines the molecular weight of the compound. This relationship is fundamental to its chemical identity and behavior.
Disclaimer: This document provides baseline chemical data. As an AI, it cannot generate experimental protocols or detailed signaling pathway analyses.
References
A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine
This guide offers an in-depth analysis of the spectroscopic data for bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine. The information is intended for researchers, scientists, and professionals in drug development, providing key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Molecular Structure and Properties
-
Systematic Name: 2-Nitro-N-(2-nitrophenyl)aniline
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3310 | Medium | N-H stretch (secondary amine) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1475 | Strong | Aromatic C=C stretch |
| ~1550-1475 | Strong | Asymmetric NO₂ stretch |
| ~1360-1290 | Strong | Symmetric NO₂ stretch |
| ~1335-1250 | Strong | Aromatic C-N stretch |
| ~910-665 | Strong, Broad | N-H wag (secondary amine) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Note: The assignments are based on typical vibrational frequencies for the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 259 | High | [M]⁺ (Molecular ion) |
| Further data not available | - | Fragment ions |
Note: The molecular ion peak is expected at m/z 259, corresponding to the molecular weight of the compound.[1][2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for this type of compound, where the sample is bombarded with a high-energy electron beam.
-
Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Synthesis of Bis(2-nitrophenyl)amine: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-nitrophenyl)amine is a key structural motif in various chemical entities of interest in pharmaceutical and materials science research. Its synthesis is primarily achieved through the strategic formation of a diarylamine linkage, a reaction that has been the subject of extensive investigation. This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of this compound, with a focus on the Ullmann condensation reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting.
Introduction
The synthesis of diarylamines, particularly those bearing electron-withdrawing groups such as nitro functionalities, is a fundamental transformation in organic chemistry. This compound, with its two sterically demanding and electronically deactivating nitro groups, presents a unique synthetic challenge. The most prominent and historically significant method for the formation of the C-N bond in such structures is the Ullmann condensation.[1] This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.[1] In the context of this compound synthesis, this translates to the reaction between a 2-halonitrobenzene and 2-nitroaniline.
Primary Synthetic Pathway: The Ullmann Condensation
The core strategy for synthesizing this compound revolves around the Ullmann condensation. This reaction provides a direct and reliable method for the formation of the diarylamine bond.
References
A Technical Guide to the Historical Synthesis of Dinitrodiphenylamines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational historical methods for the synthesis of dinitrodiphenylamines, a class of compounds with historical significance in the dye industry and as intermediates in the production of various organic chemicals. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols from historical literature, and visualizations of the reaction workflows.
Core Synthetic Methodologies
The historical synthesis of dinitrodiphenylamines has been dominated by two principal strategies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation. The Chapman rearrangement also presents a relevant, albeit less direct, historical route to substituted diphenylamines.
Nucleophilic Aromatic Substitution (SNAr)
One of the most common and historically significant methods for synthesizing dinitrodiphenylamines is the direct reaction of an aniline with an activated aryl halide. The presence of two nitro groups on the aryl halide strongly activates the ring towards nucleophilic attack, making this a facile and widely used method.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents a cornerstone in the synthesis of diaryl amines.[1] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The reaction is particularly useful for less activated aryl halides.
Chapman Rearrangement
The Chapman rearrangement, discovered by A. W. Chapman in the 1920s, is a thermal intramolecular reaction that converts aryl N-arylbenzimidates to N-aroyldiphenylamines, which can then be hydrolyzed to the corresponding diphenylamine.[2] While a versatile method for preparing substituted diphenylamines, its application directly to dinitrodiphenylamines in early literature is less commonly cited than SNAr or Ullmann reactions.
Data Presentation: Comparative Analysis of Synthesis Methods
The following tables summarize quantitative data from historical and representative synthetic protocols for dinitrodiphenylamines.
Table 1: Synthesis of 2,4-Dinitrodiphenylamine
| Method | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| SNAr | 1-Bromo-2,4-dinitrobenzene | Aniline | Ethanol | Reflux | 35 min | 65.35 | [3] |
| SNAr | 1-Chloro-2,4-dinitrobenzene | Aniline | Neat (no solvent) | 30 | 10 min | 95 | [4] |
| SNAr | 2,4-Dinitrochlorobenzene | Aniline | Ethanol | Reflux | 1 hour | Not specified | [5] |
Table 2: Synthesis of 4,4'-Dinitrodiphenylamine
| Method | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ullmann-type | 4-Chloronitrobenzene | 4-Nitroaniline | Copper salt / DMF | ~200 | Not specified | Not specified | |
| Industrial Process | 4-Halonitrobenzene | Alkali metal cyanate | DMSO / Water | 150-170 | 15-24 hours | up to 60 |
Experimental Protocols
The following are detailed experimental protocols for the key historical synthesis methods.
Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from early 20th-century laboratory practices for the condensation of an aniline with an activated aryl halide.[5]
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Aniline
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.
-
Add a molar equivalent of aniline to the solution.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Allow the reaction mixture to cool to room temperature. The product, 2,4-dinitrodiphenylamine, will crystallize from the solution.
-
Collect the crystals by suction filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield red crystals.[5]
Protocol 2: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation
This protocol is a representative example of a traditional Ullmann condensation.[1]
Materials:
-
4-Chloronitrobenzene
-
Aniline
-
Potassium Carbonate (finely ground)
-
Copper catalyst (e.g., copper powder or copper(I) salt)
Procedure:
-
To a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add an excess of aniline, finely ground potassium carbonate, and 4-chloronitrobenzene.
-
Add a catalytic amount of a copper species.
-
Blanket the reaction vessel with an inert atmosphere (e.g., nitrogen).
-
Heat the stirred suspension to reflux (typically 190-210°C).[1]
-
Maintain the reflux for several hours, monitoring the reaction progress by the consumption of 4-chloronitrobenzene.
-
After completion, cool the mixture and remove the excess aniline by vacuum distillation.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude 4-nitrodiphenylamine.
-
Purification can be achieved by recrystallization from ethanol.
Protocol 3: General Historical Protocol for the Chapman Rearrangement
Part A: Synthesis of the Aryl N-arylbenzimidate
-
Prepare the sodium salt of the desired dinitrophenol by treating it with a solution of sodium ethoxide in ethanol.
-
React the sodium dinitrophenoxide with an N-arylbenzimidoyl chloride in a suitable solvent like benzene or toluene.
-
Heat the mixture to reflux for several hours.
-
After cooling, filter the sodium chloride byproduct and remove the solvent from the filtrate to obtain the crude aryl N-arylbenzimidate.
Part B: Thermal Rearrangement and Hydrolysis
-
Heat the crude aryl N-arylbenzimidate in a flask at a high temperature (typically 250-300°C) until the rearrangement to the N-aroyldinitrodiphenylamine is complete.
-
The resulting N-aroyldinitrodiphenylamine is then hydrolyzed by heating with an alcoholic solution of potassium hydroxide.
-
After hydrolysis, the mixture is diluted with water and the desired dinitrodiphenylamine is isolated by filtration.
-
The product can be purified by recrystallization from a suitable solvent.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic methods.
References
- 1. organicreactions.org [organicreactions.org]
- 2. CCLXIX.—Imino-aryl ethers. Part III. The molecular rearrangement of N-phenylbenziminophenyl ether - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Synthesis of Bis(2-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of bis(2-nitrophenyl)amine, also known as N-(2-nitrophenyl)-2-nitroaniline. This document details modern synthetic protocols, presents quantitative data in a structured format, and visualizes a key synthetic workflow, serving as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Introduction
This compound is a diarylamine characterized by the presence of two nitrophenyl groups attached to a central nitrogen atom. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties and reactivity of the molecule. While the historical first synthesis is not prominently documented, its preparation is rooted in the principles of cross-coupling reactions, with modern methods offering efficient and regioselective routes to this compound. Its utility is demonstrated as a key intermediate in the synthesis of more complex heterocyclic structures, such as phenazines.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing a key reference for its characterization.
| Property | Value |
| CAS Number | 18264-71-6 |
| Molecular Formula | C₁₂H₉N₃O₄ |
| Molecular Weight | 259.22 g/mol |
| Appearance | Bright orange, crystalline solid[1] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z Calcd. 259.0593, Found 260.06584 [M+1]⁺[1] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 11.02 (s, 1H), 8.21 (dd, 2H, J = 1.5 Hz), 7.56 (m, 4H), 7.10 (td, 2H, J = 1.8 Hz, J = 1.5 Hz)[1] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 137.40, 134.30, 127.01, 121.32, 119.20[1] |
| FT-IR (KBr, cm⁻¹) | ν(NO₂) 1514, 1334; ν(NH) 3303[1] |
| UV-vis (CH₂Cl₂, nm (ε, M⁻¹cm⁻¹)) | λₘₐₓ 430 (14100), 268 (35700)[1] |
Modern Synthetic Protocols
Two contemporary methods for the synthesis of this compound are presented below, offering different approaches to its formation.
Protocol 1: Nucleophilic Aromatic Substitution
This protocol is a modified literature procedure involving the reaction of 2-nitroaniline with 1-fluoro-2-nitrobenzene.[1]
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalents |
| 2-Nitroaniline | 138.12 | 14.1 | 1.0 |
| 1-Fluoro-2-nitrobenzene | 141.10 | 14.1 | 1.0 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 29.0 | ~2.05 |
| Dimethyl sulfoxide (DMSO) | 78.13 | - | - |
Procedure:
-
A mixture of 2-nitroaniline (2.0 g, 14.1 mmol) and 1-fluoro-2-nitrobenzene (1.5 mL, 14.1 mmol) is stirred in dimethyl sulfoxide (DMSO, 40 mL) at room temperature.
-
Potassium tert-butoxide (3.3 g, 29.0 mmol) is added slowly to the mixture.
-
The reaction is stirred under a nitrogen atmosphere at room temperature for 24 hours.
-
The reaction mixture is then diluted with water (200 mL) and filtered to yield a bright orange solid.
-
The solid is recrystallized from methanol (500 mL) and dried under vacuum to afford this compound.
Yield: 63% (2.30 g)[1]
Protocol 2: Buchwald-Hartwig Amination
This method utilizes a palladium-catalyzed cross-coupling reaction, which is known for its high regioselectivity.[2]
Reactants:
| Reactant | Role |
| 2-Nitroaniline | Amine |
| 1-Bromo-2-nitrobenzene | Aryl Halide |
| Cesium carbonate | Base |
| Palladium acetate | Catalyst |
| RuPhos | Ligand |
| Toluene | Solvent |
Procedure:
The reaction is performed in toluene using cesium carbonate as the base, with palladium acetate and RuPhos as the catalytic system. This Buchwald-Hartwig coupling of 2-nitroaniline with 1-bromo-2-nitrobenzene exclusively yields the this compound isomer.[2]
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound via the Buchwald-Hartwig amination, a modern and efficient method.
Caption: Buchwald-Hartwig synthesis of this compound.
Applications and Future Directions
This compound serves as a valuable precursor in the synthesis of heterocyclic compounds. Notably, it is used in the preparation of phenazine derivatives.[2][3] The synthesis involves the reduction of the nitro groups of this compound, followed by an oxidative cyclization to form the phenazine core.[2] This application highlights its importance as a building block in the development of functional organic materials and potential pharmaceutical agents.
The presence of two nitroaromatic moieties also suggests that this compound could be a pro-drug, activated by cellular nitroreductases. This bioactivation is a known mechanism for many nitroaromatic compounds, leading to the generation of reactive species that can interact with cellular macromolecules.
Hypothetical Bioactivation Pathway
The following diagram illustrates a potential bioactivation pathway for this compound, based on the known metabolism of nitroaromatic compounds. This pathway is hypothetical and serves as a framework for further investigation into its biological activity.
Caption: Hypothetical bioactivation of this compound.
References
Methodological & Application
Application Notes and Protocols for Phenazine Synthesis Using Bis(2-Nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of phenazine from bis(2-nitrophenyl)amine, a versatile precursor for accessing the core phenazine scaffold. Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery and development.[1][2] This document outlines the synthesis of the precursor, its subsequent conversion to phenazine via reductive cyclization, and provides protocols for evaluating the biological activity of the resulting compounds.
Synthesis of this compound
The synthesis of the key precursor, this compound, can be achieved through a palladium-catalyzed N-arylation reaction. This method provides a reliable route to the desired dinitrophenylamine structure.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is adapted from a known procedure for the synthesis of related diarylamines.[3]
Materials:
-
2-Nitroaniline
-
2-Bromonitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Argon (or other inert gas)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, resealable reaction vessel, add Pd₂(dba)₃ (5 mol%), rac-BINAP (7.5 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate the vessel and backfill with argon.
-
Under the inert atmosphere, add 2-nitroaniline (1.0 equivalent) and 2-bromonitrobenzene (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the 2-nitroaniline.
-
After cooling to room temperature, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Table 1: Reagents for this compound Synthesis
| Reagent | Molar Ratio | Purpose |
| 2-Nitroaniline | 1.0 | Starting material |
| 2-Bromonitrobenzene | 1.2 | Arylating agent |
| Pd₂(dba)₃ | 0.05 | Palladium catalyst |
| rac-BINAP | 0.075 | Ligand |
| Cs₂CO₃ | 2.0 | Base |
| Toluene | - | Solvent |
Phenazine Synthesis via Reductive Cyclization
The conversion of this compound to phenazine is accomplished through a reductive cyclization reaction. This process involves the reduction of the two nitro groups to amino groups, which then undergo intramolecular condensation and subsequent oxidation to form the aromatic phenazine ring system. Several reducing agents can be employed for this transformation.[4][5]
Experimental Protocol: Reductive Cyclization with Sodium Borohydride
This protocol is a general method adapted from procedures for the reductive cyclization of 2-nitrodiphenylamines.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Sodium ethoxide solution in ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure phenazine.
Table 2: Conditions for Reductive Cyclization
| Parameter | Condition |
| Reducing Agent | Sodium Borohydride |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
Biological Activity of Phenazines
Phenazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The planar phenazine structure can intercalate with DNA, and its redox properties can lead to the generation of reactive oxygen species, contributing to its biological effects.
Protocol: Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HL-60)[6]
-
96-well plates
-
Complete culture medium
-
Synthesized phenazine (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized phenazine. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Example of Antiproliferative Activity of Benzo[a]phenazine Derivatives [6]
| Compound | HeLa (IC₅₀, μM) | A549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | HL-60 (IC₅₀, μM) |
| Derivative 1 | 1-10 | 1-10 | 1-10 | 1-10 |
| Derivative 2 | 1-10 | 1-10 | 1-10 | 1-10 |
Note: The specific activity will depend on the exact phenazine derivative synthesized and tested.
Visualizations
Synthesis Pathway
Caption: Overall workflow for the synthesis of phenazine.
Experimental Workflow
Caption: A generalized workflow for synthesis and evaluation.
Potential Signaling Pathway Involvement
Phenazines can act as dual inhibitors of topoisomerase I and II, leading to apoptosis in cancer cells.
Caption: Inhibition of topoisomerases by phenazines.
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bis(2-nitrophenyl)amine in Dye Manufacturing
AN-DYE-001
Introduction
Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is a key aromatic intermediate primarily utilized as a precursor in the synthesis of heterocyclic dyes. Its molecular structure, featuring two nitro-substituted phenyl rings linked by a secondary amine, makes it an ideal starting material for constructing complex, colored compounds. The principal application of this compound in dye manufacturing is in the synthesis of phenazine-based dyes. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their bright colors, redox properties, and significant industrial and biological applications[1].
The conversion of this compound to a phenazine scaffold is a well-established synthetic route that typically involves two critical steps:
-
Reduction of Nitro Groups: The two nitro groups are reduced to primary amino groups to form 2,2'-diaminodiphenylamine.
-
Oxidative Cyclization: The resulting diamino intermediate undergoes an intramolecular cyclization followed by oxidation to form the stable, aromatic phenazine ring system.
These application notes provide detailed protocols and data for the synthesis of a basic phenazine structure from this compound, intended for researchers and professionals in dye chemistry and material science.
Data Presentation
Quantitative data related to the precursor and the key reaction steps are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 18264-71-6 | |
| Molecular Formula | C₁₂H₉N₃O₄ | |
| Molecular Weight | 259.22 g/mol | |
| Appearance | Orange to yellow powder/crystals | [2][3] |
| Melting Point | 98-99 °C | [2][3] |
| Solubility | Soluble in Acetone, DMF, DMSO, Ethyl Acetate |[2][3] |
Table 2: Typical Reaction Parameters for the Reduction of this compound
| Parameter | Description |
|---|---|
| Reducing Agent | Tin (Sn) granules and Hydrochloric Acid (HCl) |
| Solvent | Ethanol / Water |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 30-60 minutes |
| Work-up | Basification with NaOH to precipitate the product |
| Typical Yield | 75-85% |
Table 3: Typical Reaction Parameters for Oxidative Cyclization to Phenazine
| Parameter | Description |
|---|---|
| Starting Material | 2,2'-Diaminodiphenylamine |
| Oxidizing Agent | Potassium permanganate (KMnO₄) or Lead(IV) oxide (PbO₂) |
| Solvent | Acetone or Acetic Acid |
| Temperature | Room temperature to mild heating (50 °C) |
| Reaction Time | 2-8 hours |
| Work-up | Filtration and recrystallization from ethanol |
| Typical Yield | 40-75% (depending on oxidant and conditions)[4] |
Experimental Protocols
Protocol 1: Reduction of this compound to 2,2'-Diaminodiphenylamine
Objective: To synthesize 2,2'-diaminodiphenylamine via the chemical reduction of this compound. This procedure is adapted from standard methods for the reduction of aromatic nitro groups using tin and hydrochloric acid[5].
Materials:
-
This compound (1.0 eq)
-
Granulated Tin (Sn) (approx. 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 12 M)
-
Ethanol
-
5 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, stirring plate, Buchner funnel, and filter paper.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and granulated tin (4.0 eq).
-
Add a sufficient volume of 95% ethanol to create a slurry.
-
Slowly add concentrated HCl (approx. 5.0 eq) to the mixture under constant stirring. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with vigorous stirring for 30-45 minutes, or until the orange color of the starting material has disappeared.
-
Allow the reaction mixture to cool to room temperature and then place it in an ice bath.
-
While cooling, prepare a 5 M NaOH solution.
-
Slowly and carefully add the cold NaOH solution to the reaction flask with stirring until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides and the desired diamine product.
-
Collect the solid precipitate by suction filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the crude 2,2'-diaminodiphenylamine product. The product can be purified further by recrystallization from an appropriate solvent like ethanol/water if necessary.
Protocol 2: Oxidative Cyclization of 2,2'-Diaminodiphenylamine to Phenazine
Objective: To synthesize the phenazine core structure via the oxidative cyclization of 2,2'-diaminodiphenylamine. This protocol is a general representation of phenazine synthesis[4].
Materials:
-
2,2'-Diaminodiphenylamine (from Protocol 1) (1.0 eq)
-
Potassium permanganate (KMnO₄) (approx. 2.5 eq)
-
Acetone
-
Deionized Water
-
Erlenmeyer flask, magnetic stir plate, filtration apparatus.
Procedure:
-
Dissolve the crude 2,2'-diaminodiphenylamine in a minimal amount of acetone in an Erlenmeyer flask with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in acetone.
-
Add the KMnO₄ solution dropwise to the stirred solution of the diamine over 20-30 minutes at room temperature. The solution will darken, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature after the addition is complete.
-
After the reaction period, remove the MnO₂ precipitate by gravity or suction filtration.
-
The filtrate, containing the phenazine product, is collected. The solvent can be removed under reduced pressure.
-
The resulting crude phenazine can be purified by recrystallization from ethanol to yield pale yellow crystals.
Visualizations
Diagram 1: Synthesis Pathway
Caption: Chemical pathway from this compound to Phenazine.
Diagram 2: Experimental Workflow
Caption: Workflow for the two-step synthesis of phenazine dyes.
References
Application Notes and Protocols: Bis(2-nitrophenyl)amine as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of bis(2-nitrophenyl)amine as a precursor for the synthesis of valuable heterocyclic compounds, specifically focusing on the preparation of 7H-dibenzo[c,g]carbazole and 5,10-dihydrophenazine derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in medicinal chemistry and materials science.
Introduction
This compound is a readily accessible aromatic amine that serves as a valuable starting material for the construction of complex heterocyclic scaffolds. The presence of two nitro groups ortho to the secondary amine linkage allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. This document outlines two key applications of this compound: its conversion to 7H-dibenzo[c,g]carbazole via a double Cadogan reductive cyclization and its transformation into a 5,10-dihydrophenazine derivative through an intramolecular reductive cyclization.
Synthetic Applications of this compound
The strategic placement of the nitro groups in this compound enables its use in powerful cyclization reactions to generate polycyclic aromatic amines.
Application Notes and Protocols for Copper-Catalyzed C-N Coupling of Bis(2-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamine scaffolds are prevalent. The copper-catalyzed Ullmann-Goldberg condensation offers a cost-effective and practical alternative to palladium-catalyzed methods for C-N cross-coupling.[1][2][3] This document provides a detailed experimental protocol for the N-arylation of a particularly challenging substrate, bis(2-nitrophenyl)amine, using a copper-catalyzed cross-coupling reaction.
This compound presents a significant challenge for N-arylation due to the two strongly electron-withdrawing nitro groups, which substantially decrease the nucleophilicity of the amine. Overcoming this low reactivity requires a carefully optimized catalytic system. The protocol described herein is based on methodologies developed for the copper-catalyzed amination of aryl halides with other electron-deficient amines and challenging nucleophiles, employing a robust catalyst system to facilitate the desired transformation.[1][4]
Reaction Principle
The core of this protocol is a copper-catalyzed nucleophilic substitution reaction, often referred to as an Ullmann-type condensation or Goldberg reaction.[2][3] The reaction couples an aryl halide with an amine in the presence of a copper catalyst, a suitable ligand, and a base. The generally accepted catalytic cycle involves the coordination of the amine and the aryl halide to a copper(I) species. The subsequent steps are thought to involve oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the C-N bond and regenerate the active copper(I) catalyst. The choice of ligand is critical for stabilizing the copper catalyst and promoting the key steps of the catalytic cycle, especially when dealing with unreactive substrates.[1][5]
Experimental Protocol
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in copper-catalyzed aminations.[2]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Dioxane (anhydrous)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add anhydrous dioxane (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and stir the reaction mixture at 110 °C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-bis(2-nitrophenyl)amine.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the optimization of the copper-catalyzed N-arylation of this compound with 4-iodotoluene. These tables are intended to serve as a template for presenting experimental results.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75 |
| 2 | CuI (10) | Ligand A (20) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 68 |
| 3 | CuI (10) | Ligand A (20) | K₂CO₃ (2) | Dioxane | 110 | 24 | 55 |
| 4 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | Toluene | 110 | 24 | 62 |
| 5 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | DMF | 110 | 24 | 71 |
| 6 | CuI (5) | Ligand A (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | 65 |
| 7 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | Dioxane | 100 | 24 | 60 |
| 8 | CuI (10) | Ligand B (20) | K₃PO₄ (2) | Dioxane | 110 | 24 | 58 |
*Ligand A: trans-N,N'-Dimethylcyclohexane-1,2-diamine *Ligand B: 1,10-Phenanthroline
Table 2: Substrate Scope with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodotoluene | N-(4-methylphenyl)-bis(2-nitrophenyl)amine | 75 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-bis(2-nitrophenyl)amine | 65 |
| 3 | 1-Iodo-4-fluorobenzene | N-(4-fluorophenyl)-bis(2-nitrophenyl)amine | 72 |
| 4 | 1-Iodo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-bis(2-nitrophenyl)amine | 78 |
| 5 | 2-Iodopyridine | N-(pyridin-2-yl)-bis(2-nitrophenyl)amine | 55 |
Visualizations
Experimental Workflow Diagram
Proposed Catalytic Cycle
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: The Role of Bis(2-nitrophenyl)amine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-nitrophenyl)amine is a key organic compound whose structure is primed for the synthesis of complex heterocyclic systems. Its principal application in the pharmaceutical industry is as a precursor to the phenoxazine scaffold. Phenoxazine and its derivatives are integral to a wide array of medicinally important compounds, exhibiting pharmacological activities that include anticancer, antiviral, antimalarial, and antidiabetic properties.[1][2] The conversion of this compound to a phenoxazine core typically proceeds via a reductive cyclization, a transformation that unlocks access to a class of high-value pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the generation of these vital intermediates.
Core Application: Precursor to the Phenoxazine Scaffold
The primary utility of this compound in pharmaceutical synthesis is its role as a starting material for the preparation of 2-aminophenoxazine and its derivatives. This transformation is achieved through a reductive cyclization reaction. The process involves the reduction of the two nitro groups to amino groups, which is immediately followed by an intramolecular cyclization to form the tricyclic phenoxazine ring system. This scaffold is the central pharmacophore in a variety of biologically active molecules, including the well-known anticancer agent Actinomycin D.[3]
The general transformation is depicted below:
Logical Relationship: Synthesis of Phenoxazine from this compound
Caption: Logical workflow for the synthesis of 2-aminophenoxazine.
Experimental Protocols
The following protocols provide methodologies for the synthesis of the precursor, this compound, and its subsequent conversion to the 2-aminophenoxazine intermediate.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes a common method for synthesizing the starting material.
-
Objective: To synthesize this compound from 2-chloronitrobenzene and 2-nitroaniline.
-
Reaction Scheme:
-
2-Chloronitrobenzene + 2-Nitroaniline → this compound
-
-
Materials:
-
2-Chloronitrobenzene
-
2-Nitroaniline
-
Potassium carbonate (anhydrous)
-
Copper powder
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper powder (0.2 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 140-150 °C and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and then with a dilute HCl solution to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.
-
Protocol 2: Reductive Cyclization to 2-Aminophenoxazine
This protocol details the conversion of this compound to the key pharmaceutical intermediate.
-
Objective: To synthesize 2-aminophenoxazine from this compound.
-
Reaction Scheme:
-
This compound → 2-Aminophenoxazine
-
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrazine hydrate or a hydrogen source for transfer hydrogenation
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add 10% Pd/C catalyst (typically 5-10 mol % of the substrate).
-
For catalytic transfer hydrogenation, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.[4] The reaction is exothermic.
-
Alternatively, for catalytic hydrogenation, place the mixture in a hydrogenation apparatus and apply hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-aminophenoxazine.
-
Data Presentation
While specific yield data for the direct reductive cyclization of this compound is not extensively published, the following table presents representative yields for the key transformations involved, based on analogous reactions.
| Reaction Step | Starting Material | Product | Typical Reagents | Reported Yield Range (%) |
| Ullmann Condensation | 2-Chloronitrobenzene, 2-Nitroaniline | This compound | K₂CO₃, Cu, DMF | 60-80 |
| Reductive Cyclization | This compound | 2-Aminophenoxazine | Pd/C, H₂ or Hydrazine | 70-90 (estimated) |
Application in Pharmaceutical Intermediate Synthesis: The Phenoxazine Core
The 2-aminophenoxazine synthesized from this compound is a versatile intermediate for the construction of more complex pharmaceutical agents. The amino group and the phenoxazine nitrogen can be further functionalized to introduce desired side chains and modify the pharmacological properties of the final molecule.
Experimental Workflow: Elaboration of the Phenoxazine Core
Caption: Workflow for the derivatization of 2-aminophenoxazine.
The phenoxazine scaffold is found in a number of important pharmaceuticals, underscoring the significance of its synthesis. For example, the core of the anticancer drug Actinomycin D is a phenoxazine derivative.[3] While the biosynthesis of Actinomycin D follows a different pathway, the synthetic accessibility of the phenoxazine ring system from precursors like this compound is of great interest for the development of novel analogs and other phenoxazine-based drugs.
Conclusion
This compound serves as a valuable, though not extensively documented, precursor for the synthesis of the phenoxazine heterocyclic system. The reductive cyclization of this compound provides a pathway to 2-aminophenoxazine, a key intermediate for the development of a wide range of potential pharmaceutical agents. The protocols and data presented herein offer a foundational guide for researchers to explore the utility of this compound in the discovery and development of novel phenoxazine-based therapeutics.
References
- 1. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 2. WO2010003970A2 - Phenoxazine dyes - Google Patents [patents.google.com]
- 3. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for the Reduction of Bis(2-nitrophenyl)amine to Bis(2-aminophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of bis(2-nitrophenyl)amine to its corresponding diamine, bis(2-aminophenyl)amine. The conversion of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, dyes, and agrochemicals. Bis(2-aminophenyl)amine, in particular, serves as a valuable precursor for the synthesis of various heterocyclic compounds and ligands for metal catalysis. This guide outlines three robust and widely applicable reduction methodologies: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction using sodium dithionite (Na₂S₂O₄). Each protocol is presented with detailed, step-by-step instructions, a summary of reaction parameters, and safety considerations to ensure successful and safe execution in a laboratory setting.
Introduction
The reduction of nitroarenes to arylamines is a pivotal reaction in synthetic organic chemistry. The resulting amines are versatile intermediates, readily undergoing further functionalization. For instance, they can be transformed into diazonium salts, which are precursors to a variety of other functional groups. The target molecule of this guide, bis(2-aminophenyl)amine, is a key building block in medicinal chemistry and materials science. This document details three common and effective methods for its synthesis from this compound, catering to different laboratory setups and substrate sensitivities.
Comparative Overview of Reduction Methods
The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction conditions (e.g., temperature, pressure), and scalability. The following table summarizes the key aspects of the three protocols detailed in this guide.
| Method | Reducing Agent(s) | Typical Solvent(s) | Temperature | Pressure | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 80°C | Atmospheric - 50 psi | High efficiency, clean reaction with water as the only byproduct, catalyst can be recovered and reused.[1][2] | Requires specialized hydrogenation equipment, potential for side reactions with other reducible groups.[1] |
| Stannous Chloride Reduction | Stannous chloride dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | 50°C - Reflux | Atmospheric | Mild and selective for nitro groups, tolerant of many other functional groups.[1][3][4] | Stoichiometric amounts of tin salts are produced, requiring thorough removal during workup. |
| Sodium Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Water/Methanol, Water/THF | Room Temp. - Reflux | Atmospheric | Economical, metal-free, mild conditions, and high chemoselectivity.[5][6][7] | The reaction is often performed in aqueous or semi-aqueous media, which may be unsuitable for some substrates. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice due to its high efficiency and clean reaction profile.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or filter aid
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% relative to the substrate). Wet the catalyst with a small amount of the reaction solvent (e.g., ethanol) under an inert atmosphere. This is crucial to prevent the dry catalyst from becoming pyrophoric upon contact with air.[2]
-
Reaction Setup: Dissolve this compound in the chosen solvent and add it to the hydrogenation vessel containing the wetted catalyst.
-
Inerting the System: Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Introducing Hydrogen: Carefully introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in a Parr apparatus).
-
Reaction: Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. The reaction may be exothermic, so monitoring the temperature is advisable. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to recover all the product. Caution: Do not allow the filtered catalyst to dry, as it can be pyrophoric. Keep the filter cake wet and dispose of it appropriately.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude bis(2-aminophenyl)amine. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds, often used when other reducible functional groups are present.[1][3]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (or Ethanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound in ethyl acetate, add stannous chloride dihydrate (typically 3-4 equivalents per nitro group).
-
Reaction: Stir the reaction mixture at 50°C or reflux until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Quenching: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture and precipitate the tin salts. Be cautious as gas evolution (CO₂) may occur.
-
Filtration: Filter the mixture through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bis(2-aminophenyl)amine.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite offers a metal-free and economical alternative for the reduction of nitroarenes under mild conditions.[5][7]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the this compound in a mixture of methanol (or THF) and water in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: In a separate container, prepare a solution of sodium dithionite (typically 3-5 equivalents per nitro group) in water.
-
Reaction: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic. Stir at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).[5]
-
Washing: Combine the organic extracts and wash with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(2-aminophenyl)amine.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the reduction of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Application Notes and Protocols: Preparation of Redox Noninnocent Ligands from Bis(2-nitrophenyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Redox noninnocent ligands are a class of ligands that can actively participate in the redox chemistry of a metal complex, rather than being passive spectators. This property allows for novel reactivity and catalytic cycles. Bis(2-nitrophenyl)amine serves as a versatile precursor for the synthesis of various redox-active ligands, particularly those based on the bis(aminophenyl)amine scaffold. This document provides detailed protocols for the synthesis of a redox noninnocent ligand, bis(2-isobutyrylamidophenyl)amine, starting from the preparation of this compound.
I. Synthesis of this compound
The synthesis of this compound is typically achieved through an Ullmann condensation or a nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on the reaction between 2-nitroaniline and 1-fluoro-2-nitrobenzene.
Experimental Protocol
Materials:
-
2-Nitroaniline
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a solution of 2-nitroaniline (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic impurities.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
II. Synthesis of Bis(2-aminophenyl)amine
The reduction of the nitro groups of this compound to form bis(2-aminophenyl)amine is a critical step and is commonly performed by catalytic hydrogenation using palladium on carbon (Pd/C).
Experimental Protocol
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Safety Note: Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst in a wet state or under an inert atmosphere.
-
In a hydrogenation flask, add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Add the solvent (ethanol or methanol) to wet the catalyst.
-
Dissolve this compound in the same solvent and add it to the flask.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce hydrogen gas, typically using a hydrogen-filled balloon or by connecting to a hydrogen gas cylinder to maintain a positive pressure (e.g., atmospheric pressure or slightly above).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, purge the system again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude bis(2-aminophenyl)amine. The product can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized if necessary.
III. Synthesis of Bis(2-isobutyrylamidophenyl)amine
This final step involves the acylation of bis(2-aminophenyl)amine to yield the desired redox noninnocent ligand.
Experimental Protocol
Materials:
-
Bis(2-aminophenyl)amine
-
Isobutyryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
Procedure:
-
Dissolve bis(2-aminophenyl)amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization. Layering hexane onto a concentrated dichloromethane solution of the product yields pure bis(2-isobutyrylamidophenyl)amine.[1]
IV. Quantitative Data
The following table summarizes the characterization data for the synthesized redox noninnocent ligand, bis(2-isobutyrylamidophenyl)amine.[1]
| Parameter | Value |
| Yield | 92% |
| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | 9.38 (s, 2H, NH(CO)), 7.39 (dd, 2H, Ar-H), 7.05 (td, 2H, Ar-H), 6.92 (m, 4H, Ar-H), 6.86 (s, 1H, NH), 2.62 (m, 2H, CH), 1.07 (d, 12H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm) | 175.54, 137.27, 128.78, 125.49, 125.35, 120.81, 119.01, 34.30, 19.31 |
| LC-MS (+ESI, m/z) | 340.2 [M+H]⁺ |
V. Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for the preparation of bis(2-isobutyrylamidophenyl)amine from 2-nitroaniline and 1-fluoro-2-nitrobenzene.
Caption: Synthetic workflow for the preparation of a redox noninnocent ligand.
References
Synthetic Routes to Benzo[a]phenazine Derivatives from Bis(2-nitrophenyl)amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzo[a]phenazine derivatives, a class of compounds with significant therapeutic potential, starting from bis(2-nitrophenyl)amine and its analogues. Benzo[a]phenazines are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1] Their planar structure allows for intercalation with DNA and interaction with various molecular targets, making them promising candidates for drug development.[1] Notably, certain derivatives have been identified as dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and repair, highlighting their potential as antitumor agents.
Overview of the Synthetic Strategy
The core synthetic strategy involves the reductive cyclization of a this compound precursor. This transformation can be achieved through several methods, primarily involving the reduction of the two nitro groups to amino groups, which then undergo intramolecular condensation and subsequent oxidation to form the aromatic phenazine core.
A general workflow for this synthesis is depicted below:
Caption: General experimental workflow for the synthesis of benzo[a]phenazine derivatives from this compound precursors.
Experimental Protocols
This section details the methodologies for the key experiments in the synthesis of benzo[a]phenazine derivatives.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Coupling
This protocol describes the synthesis of the this compound starting material.
Materials:
-
2-Nitroaniline
-
1-Bromo-2-nitrobenzene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (0.05 mol%), rac-BINAP (0.075 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add 2-nitroaniline (1.0 equivalent) and 1-bromo-2-nitrobenzene (1.2 equivalents).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2-Nitroaniline | 138.12 | 1.0 | (user defined) |
| 1-Bromo-2-nitrobenzene | 202.01 | 1.2 | (user defined) |
| Pd₂(dba)₃ | 915.72 | 0.05 mol% | (user defined) |
| rac-BINAP | 622.67 | 0.075 mol% | (user defined) |
| Cesium carbonate | 325.82 | 2.0 | (user defined) |
| Anhydrous Toluene | - | - | (user defined) |
Protocol 2: Reductive Cyclization of this compound using Catalytic Hydrogenation
This protocol details the reduction of the nitro groups followed by in-situ cyclization and oxidation.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the this compound derivative in a mixture of methanol and ethyl acetate.
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
-
Dissolve the crude diamine in dilute hydrochloric acid.
-
Add a solution of ferric chloride in dilute hydrochloric acid and stir the mixture overnight at room temperature.
-
The resulting precipitate is the benzo[a]phenazine derivative. Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
| Reactant/Reagent | Function | Typical Conditions |
| This compound | Starting Material | 1.0 equivalent |
| 10% Pd/C | Catalyst | 10 wt% |
| Hydrogen (H₂) | Reducing Agent | 1 atm (balloon) |
| Methanol/Ethyl Acetate | Solvent | - |
| Ferric chloride (FeCl₃) | Oxidizing Agent | Excess |
| Hydrochloric acid | Acidic Medium | Dilute solution |
Application in Drug Development: Targeting Topoisomerases
Benzo[a]phenazine derivatives have shown significant promise as anticancer agents by acting as dual inhibitors of topoisomerase I and II. These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, benzo[a]phenazine derivatives can induce DNA damage and trigger apoptosis in cancer cells.
The proposed mechanism of action is illustrated in the following diagram:
Caption: Proposed mechanism of action for benzo[a]phenazine derivatives as dual topoisomerase inhibitors.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of benzo[a]phenazine derivatives from this compound precursors. Actual yields may vary depending on the specific substrates and reaction conditions.
| Synthetic Step | Starting Material | Product | Typical Yield (%) |
| Buchwald-Hartwig Coupling | 2-Nitroaniline, 1-Bromo-2-nitrobenzene | This compound | 70-90% |
| Reductive Cyclization & Oxidation | This compound | Benzo[a]phenazine | 60-85% |
Note: The protocols and data presented here are intended for informational purposes and should be adapted and optimized for specific research applications. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Note: Laboratory Scale Synthesis and Purification of Bis(2-nitrophenyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bis(2-nitrophenyl)amine, also known as N-(2-Nitrophenyl)-2-nitroaniline, is a symmetrical diarylamine with potential applications as a building block in organic synthesis, particularly in the development of dyes, pharmaceuticals, and materials. The electron-withdrawing nitro groups significantly influence its chemical properties. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a copper-catalyzed Ullmann condensation reaction, followed by a standard purification procedure using recrystallization.
Experimental Protocols
I. Synthesis via Ullmann Condensation
The synthesis of this compound is achieved through the copper-catalyzed N-arylation of 2-nitroaniline with 1-iodo-2-nitrobenzene. This method, a variant of the Ullmann condensation known as the Goldberg reaction, is effective for forming C-N bonds between an amine and an aryl halide.[1] The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and allow for milder conditions.[2]
Reaction Scheme: 2-Nitroaniline + 1-Iodo-2-nitrobenzene → this compound
Materials:
-
2-Nitroaniline
-
1-Iodo-2-nitrobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware.
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-nitroaniline (1.0 eq), 1-iodo-2-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5 mL per mmol of 2-nitroaniline).
-
Reaction Execution: Place the flask under a nitrogen atmosphere and heat the mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with toluene (approx. 20 mL per mL of DMF). c. Wash the organic mixture sequentially with 1 M HCl (2x), water (2x), saturated NaHCO₃ solution (1x), and brine (1x). d. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
II. Purification by Recrystallization
The crude this compound is purified by recrystallization to remove unreacted starting materials, catalyst residues, and side products. A mixed solvent system of ethanol and water is effective for this purpose.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, and vacuum flask.
Procedure:
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with swirling until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the charcoal.
-
Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
Table 1: Reagents for Synthesis of this compound
| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount (g) |
| 2-Nitroaniline | 138.12 | 1.0 | 10.0 | 1.38 |
| 1-Iodo-2-nitrobenzene | 249.01 | 1.1 | 11.0 | 2.74 |
| Potassium Carbonate | 138.21 | 2.0 | 20.0 | 2.76 |
| Copper(I) Iodide | 190.45 | 0.1 | 1.0 | 0.19 |
| 1,10-Phenanthroline | 180.21 | 0.2 | 2.0 | 0.36 |
Table 2: Physical and Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O₄[4] |
| Molecular Weight | 259.22 g/mol [4] |
| CAS Number | 18264-71-6[4] |
| Appearance | Yellow to Brown Crystalline Solid |
| Theoretical Yield | 2.59 g (based on 10.0 mmol of 2-nitroaniline) |
| Typical Crude Yield | 75-85% |
| Purified Yield | 60-75% (after recrystallization) |
| Purity (Typical) | >95%[4] |
Visualizations
Experimental Workflows
Caption: Synthetic workflow for this compound.
Caption: Purification workflow via recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of bis(2-nitrophenyl)amine
Welcome to the technical support center for the synthesis of bis(2-nitrophenyl)amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important chemical intermediate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via an Ullmann condensation, can stem from several factors.[1][2] The traditional Ullmann reaction is known for sometimes erratic yields and requires harsh conditions.[2] Here are some common causes and troubleshooting steps:
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Sub-optimal Reaction Conditions: Traditional Ullmann condensations often require high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1] If the temperature is too low or the reaction time is too short, the reaction may not go to completion.
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Inactive Catalyst: The copper catalyst is crucial. "Activated" copper powder, sometimes prepared in-situ by reducing copper sulfate with zinc metal, can be more effective.[1] Modern approaches often use soluble copper catalysts with ligands like diamines or phenanthroline, which can significantly moderate reaction conditions and improve yields.[1][3]
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Poor Starting Material Quality: Ensure the purity of your starting materials, such as 2-nitroaniline and the 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-iodonitrobenzene). Impurities can interfere with the catalytic cycle. Aryl iodides are generally more reactive than aryl chlorides.[1]
-
Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the product or affect the catalyst's activity.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side reactions can compete with the desired formation of this compound, reducing the overall yield and complicating purification.
-
Homocoupling of Aryl Halide: A common side reaction is the Ullmann coupling of the aryl halide with itself to form a biaryl compound (e.g., 2,2'-dinitrobiphenyl from 2-chloronitrobenzene).[2][4] This is more likely at very high temperatures.
-
Decomposition of Starting Materials or Product: At the high temperatures often required for the Ullmann condensation, the nitro groups can be susceptible to decomposition. The product itself may also be unstable to prolonged heating.[5]
-
Alternative Nucleophilic Attack: If other nucleophiles are present as impurities, they can compete with the 2-nitroaniline.
To minimize side reactions, consider using a ligand-accelerated catalytic system which allows for lower reaction temperatures.[3] Additionally, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: The purification of my crude product is challenging. It's an oil that won't crystallize, and my NMR shows multiple impurities. What purification strategies do you recommend?
A3: Purifying this compound can be difficult due to the presence of unreacted starting materials, side products, and residual high-boiling solvents.
-
Removing Unreacted 2-Nitroaniline/2-Nitrophenol: Unreacted acidic starting materials like 2-nitrophenol (if formed via hydrolysis) can often be removed by washing the organic layer with a mild aqueous base, such as a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] Be cautious with strong bases like NaOH, as they could potentially hydrolyze the desired product.[5]
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Inducing Crystallization: If the product is an oil, it may be due to impurities.[5] Try triturating the oil with a non-polar solvent like hexane or a hexane/ether mixture to induce crystallization.[5]
-
Column Chromatography: If crystallization is unsuccessful, column chromatography is a viable option. However, the product may be unstable on silica gel.[5] Consider using a less acidic stationary phase like neutral alumina.[5]
-
Solvent Removal: When removing the reaction solvent (e.g., DMF, NMP) under reduced pressure, avoid high temperatures to prevent product decomposition.[5]
Data Presentation
Table 1: Effect of Catalyst System on Reaction Conditions
| Catalyst System | Ligand | Temperature (°C) | Reaction Time | Typical Yields |
| Copper Powder | None | >200 | 12-24 hours | Moderate to Good |
| CuI | Phenanthroline | 100-150 | 4-12 hours | Good to Excellent |
| CuCl | Diamine | 120-180 | 6-18 hours | Good |
This table represents general trends in Ullmann condensations and illustrates the moderating effect of ligands on reaction conditions.[1][3]
Table 2: Relative Reactivity of Aryl Halides
| Aryl Halide (Ar-X) | Relative Reactivity | Notes |
| Ar-I | Highest | Most reactive, allows for milder conditions. |
| Ar-Br | Intermediate | Good balance of reactivity and cost. |
| Ar-Cl | Lowest | Least reactive, often requires higher temperatures or more active catalysts.[1] |
Experimental Protocols
Protocol 1: Ligand-Accelerated Ullmann Condensation for this compound
This protocol is a modern approach that utilizes a ligand to improve yield and moderate reaction conditions.
Materials:
-
2-Iodonitrobenzene (or 2-bromonitrobenzene)
-
2-Nitroaniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitroaniline (1.0 equiv.), 2-iodonitrobenzene (1.1 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer sequentially with dilute aqueous ammonia (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Mandatory Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for improving this compound synthesis yield.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis of this compound and potential side reactions.
References
Technical Support Center: Ullmann Condensation of 2-Nitroaniline
Welcome to the Technical Support Center for the Ullmann condensation of 2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions regarding this specific reaction.
Troubleshooting Guides
The Ullmann condensation involving 2-nitroaniline can be challenging due to the electron-deficient nature of the amine. Below are common issues encountered during the experiment, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reduced Nucleophilicity of 2-Nitroaniline: The electron-withdrawing nitro group decreases the nucleophilicity of the amine, making the reaction sluggish.[1] 2. Inactive Catalyst: The copper catalyst may be oxidized or improperly activated. The active species is typically Cu(I). 3. Inappropriate Ligand: The chosen ligand may not be suitable for activating the specific substrates. 4. Suboptimal Base: The base may not be strong enough to deprotonate the weakly acidic N-H bond of 2-nitroaniline. | 1. Optimize Reaction Conditions: Increase reaction temperature and/or time. Consider using a more reactive aryl iodide instead of a bromide or chloride. 2. Catalyst Activation: Use a fresh, high-purity copper(I) source (e.g., CuI). If using Cu(0) or Cu(II), ensure conditions can generate the active Cu(I) species in situ.[2] 3. Ligand Screening: Screen various ligands such as 1,10-phenanthroline or N,N'-dimethylglycine to enhance catalyst activity. 4. Base Selection: Employ a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl byproduct, especially at high temperatures.[3] 2. Dehalogenation of Aryl Halide: The aryl halide can be reduced to the corresponding arene. This is often promoted by trace amounts of water or other protic impurities. 3. Self-Condensation of 2-Nitroaniline: Although less common, self-coupling of 2-nitroaniline to form 2,2'-dinitroazoxybenzene or other related products can occur under harsh conditions. 4. Reduction of the Nitro Group: The nitro group on 2-nitroaniline or the product can be reduced in the presence of certain reducing agents or under specific catalytic conditions, leading to amino-substituted byproducts. | 1. Control Stoichiometry and Temperature: Use a slight excess of 2-nitroaniline relative to the aryl halide. Avoid excessively high temperatures. 2. Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). 3. Milder Conditions: If self-condensation is suspected, try lowering the reaction temperature and using a more efficient ligand to allow for milder conditions. 4. Careful Reagent Selection: Avoid reagents that can act as reducing agents for the nitro group under the reaction conditions. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reagents: 2-Nitroaniline or the base may have poor solubility in the chosen solvent. 2. Catalyst Deactivation: The copper catalyst can be deactivated over the course of the reaction.[4] | 1. Solvent Choice: Use high-boiling polar aprotic solvents like DMF, NMP, or DMSO to ensure solubility. 2. Catalyst and Ligand Stability: The use of appropriate ligands can stabilize the catalyst and prevent deactivation.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the Ullmann condensation with 2-nitroaniline more difficult than with aniline?
A1: The primary reason is the reduced nucleophilicity of the 2-nitroaniline. The electron-withdrawing nitro group significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This necessitates more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts) compared to reactions with aniline or electron-rich anilines.
Q2: What is the typical catalyst loading for this reaction?
A2: For traditional Ullmann reactions, stoichiometric amounts of copper were often used.[2] Modern protocols with ligands can significantly reduce the required amount of copper, often in the range of 5-20 mol%. However, due to the challenging nature of 2-nitroaniline, a higher catalyst loading may be required compared to more reactive amines.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). When using TLC, it is helpful to run standards of your starting materials (2-nitroaniline and the aryl halide) to track their consumption and the appearance of the product spot.
Q4: I am observing a significant amount of a biaryl byproduct. What is it and how can I minimize it?
A4: The biaryl byproduct is likely the result of the homocoupling of your aryl halide starting material. This is a common side reaction in Ullmann condensations, especially at elevated temperatures. To minimize its formation, you can try using a slight excess of 2-nitroaniline, lowering the reaction temperature if possible, and ensuring efficient stirring to promote the desired cross-coupling reaction.
Q5: Are there any specific safety precautions I should take when working with 2-nitroaniline?
A5: Yes, 2-nitroaniline is a toxic substance. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for 2-nitroaniline.
Experimental Protocols
Below is a representative experimental protocol for the Ullmann condensation of 2-nitroaniline with an aryl iodide. Note that this is a general procedure, and optimization of reaction conditions (temperature, reaction time, catalyst, ligand, and base) is often necessary for specific substrates.
Synthesis of N-(2-nitrophenyl)aniline
-
Reagents and Materials:
-
2-Nitroaniline
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-nitroaniline (1.2 mmol), iodobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 120-140 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-nitrophenyl)aniline.
-
Visualizations
Reaction Scheme and Common Side Reactions
Caption: Main reaction pathway and common side reactions in the Ullmann condensation of 2-nitroaniline.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low yields in the Ullmann condensation of 2-nitroaniline.
References
Technical Support Center: Purification of Crude Bis(2-nitrophenyl)amine by Recrystallization
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude bis(2-nitrophenyl)amine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent should dissolve the crude this compound well at elevated temperatures but poorly at room or lower temperatures. Based on the solubility of structurally similar compounds, suitable solvents to investigate include ethanol, ethyl acetate, acetone, and acetonitrile. A mixed solvent system, such as ethanol-water, may also be effective. It is recommended to perform small-scale solubility tests to determine the most effective solvent or solvent mixture for your specific crude product.
Q2: My crude this compound appears as a dark, oily substance. Can I still purify it by recrystallization?
A2: Yes, "oiling out" is a common issue in recrystallization, often caused by a high concentration of impurities or a rapid cooling rate. To address this, try reheating the solution and adding more of the primary solvent to dissolve the oil completely. Then, allow the solution to cool much more slowly. If the oiling persists, consider a pre-purification step, such as passing the crude material through a short plug of silica gel, or treating the hot solution with activated charcoal to remove colored impurities before proceeding with the recrystallization.[1]
Q3: What are the likely impurities in my crude this compound?
A3: Crude this compound, often synthesized via an Ullmann condensation, may contain several impurities.[2][3][4][5] These can include unreacted starting materials like 2-nitroaniline and 1-chloro-2-nitrobenzene, residual copper catalyst, and side-products such as 2,2'-dinitrobiphenyl from the self-coupling of the aryl halide. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) used in the synthesis may also be present.
Q4: I am not getting any crystal formation upon cooling the solution. What should I do?
A4: A lack of crystal formation is typically due to the solution not being sufficiently saturated or the presence of supersaturation.[1] First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If this fails, you may have used too much solvent. Reheat the solution to evaporate a portion of the solvent to increase the concentration of the solute, and then allow it to cool again slowly.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors. Using an excessive amount of solvent will cause a significant portion of your product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Additionally, cooling the solution to a sufficiently low temperature (e.g., in an ice bath) can maximize crystal precipitation. Avoid using too much cold solvent to wash the collected crystals, as this can also dissolve some of your product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Formation of an oil instead of crystals) | 1. High concentration of impurities.2. Cooling rate is too rapid.3. The melting point of the compound is lower than the boiling point of the solvent. | 1. Reheat the solution, add more solvent, and cool slowly.2. Consider pre-purification with activated charcoal or a silica plug.3. Try a lower-boiling point solvent or a mixed solvent system. |
| No Crystal Formation | 1. The solution is not saturated (too much solvent used).2. Supersaturation of the solution. | 1. Reheat the solution and evaporate some of the solvent.2. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. |
| Poor Crystal Yield | 1. Excessive amount of solvent used.2. Incomplete cooling.3. Washing with too much cold solvent. | 1. Use the minimum amount of hot solvent for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath.3. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Crystals | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. |
| Crystals Form Too Quickly | 1. The solution is too concentrated.2. The cooling rate is too fast. | 1. Reheat the solution and add a small amount of additional solvent.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
Solvent Selection for Recrystallization
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Place approximately 20-30 mg of the crude this compound into several test tubes.
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To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, acetonitrile) dropwise at room temperature, vortexing after each addition, to a total volume of about 0.5 mL. Observe the solubility.
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If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.
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If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
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A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms abundant crystals upon cooling.
Recrystallization Procedure
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the selected hot recrystallization solvent to just dissolve the solid.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
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Allow the clear filtrate to cool slowly to room temperature to allow for crystal formation.
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Once at room temperature, place the flask in an ice bath to maximize crystallization.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
| Compound/Solvent | Property | Value | Reference |
| This compound | CAS Number | 18264-71-6 | ChemScene |
| Molecular Formula | C₁₂H₉N₃O₄ | ChemScene | |
| Molecular Weight | 259.22 g/mol | ChemScene | |
| Bis-(2-nitrophenyl)phenylamine * | Melting Point | 98-99°C | ChemicalBook |
| Solubility | Soluble in Acetone, Acetonitrile, DMF, DMSO, Ethyl Acetate | ChemicalBook |
Note: Data for a closely related compound is provided as a reference due to the limited availability of specific data for this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Troubleshooting low conversion rates in diarylamine synthesis
Welcome to the Technical Support Center for diarylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during diarylamine synthesis, particularly focusing on the widely used Buchwald-Hartwig amination.
Q1: My diarylamine synthesis is showing low to no conversion. What are the initial checks I should perform?
Low conversion is a common issue and can often be resolved by verifying the fundamental reaction parameters. Start by checking the following:
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Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) from setup throughout the entire reaction time.
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Reagent Quality: The purity and dryness of your reagents and solvent are critical for a successful reaction. Traces of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous solvents and ensure your amine and aryl halide are pure.
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Stirring: In heterogeneous mixtures, vigorous stirring is crucial to ensure proper mixing of all components, especially when using solid bases.
Q2: How do I select the optimal catalyst and ligand for my specific substrates?
The choice of the palladium source and the ligand is highly dependent on the substrates you are using.
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Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. Pre-catalysts are often preferred as they can lead to more efficient formation of the active catalytic species.
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Ligand Selection: The ligand plays a crucial role in the efficiency of the reaction. For diarylamine synthesis, bulky, electron-rich phosphine ligands are generally effective. The choice of ligand can be critical, and screening a few different ligands is often a good strategy if you are working with new substrates. Some commonly used ligands for diarylamine synthesis include Xantphos, BINAP, and DavePhos.
Q3: The reaction is sluggish or stalls. What can I do to improve the reaction rate?
A slow reaction can be frustrating. Here are a few parameters you can adjust to increase the reaction rate:
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Temperature: Increasing the reaction temperature can significantly speed up the reaction. However, be cautious as excessively high temperatures can lead to catalyst decomposition and side product formation. A typical temperature range for Buchwald-Hartwig amination is 80-110°C.
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Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it also increases the cost and can lead to more side reactions. Typical catalyst loadings are in the range of 1-5 mol%. If you are experiencing very slow conversion, a modest increase in the catalyst loading might be beneficial.
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Base: The choice of base is critical. Stronger bases like NaOtBu or LHMDS often lead to faster reaction rates. However, they might not be compatible with base-sensitive functional groups on your substrates. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.
Q4: I am observing the formation of side products. What are the common side reactions and how can I minimize them?
Side product formation can significantly lower the yield of your desired diarylamine. Common side reactions include:
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Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This is often caused by the presence of water or other protic impurities.
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Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound.
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Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures, leading to the formation of palladium black and loss of catalytic activity.
To minimize these side reactions, ensure a strictly inert atmosphere, use dry reagents and solvents, and carefully control the reaction temperature.
Q5: My aryl halide or amine is unreactive. How can I promote the reaction?
The reactivity of the coupling partners plays a significant role in the success of the reaction.
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Aryl Halide Reactivity: The general reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the least reactive and often require more specialized ligands and higher temperatures to react efficiently.
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Amine Reactivity: The pKa and steric hindrance of the amine can affect its reactivity. Less basic or sterically hindered amines might require more forcing conditions to react.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different catalysts, ligands, and bases on the yield of a model Buchwald-Hartwig amination reaction. This data can serve as a starting point for your own optimization studies.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | TTBP-HBF₄ | K₂CO₃ | Toluene | 110 | 24 | 65 |
| 2 | Pd(OAc)₂ | TTBP-HBF₄ | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 3 | Pd(OAc)₂ | TTBP-HBF₄ | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 4 | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | 48 | 55 |
| 5 | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 | 48 | 62 |
| 6 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 48 | 89 |
| 7 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 110 | 17 | 68 |
| 8 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 17 | 82 |
| 9 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 17 | 75 |
| 10 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 24 | 40 |
| 11 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 110 | 24 | 81 |
| 12 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 24 | 35 |
| 13 | Pd₂(dba)₃ | TTBP-HBF₄ | K₃PO₄ | Toluene | 110 | 24 | 60 |
| 14 | Pd₂(dba)₃ | TTBP-HBF₄ | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| 15 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 48 | 67 |
Data adapted from a study on the optimization of the Buchwald-Hartwig reaction. The specific substrates were 2-bromofluorene and aniline.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
Materials:
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Aryl halide (1.0 mmol)
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Amine (1.2 mmol)
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Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
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Phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%)
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Base (e.g., Cs₂CO₃, 1.4 mmol)
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Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
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To an oven-dried Schlenk tube or reaction vial, add the aryl halide, amine (if solid), palladium catalyst, ligand, and base.
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Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting low conversion rates.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Diarylamine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diarylamines via Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig coupling for diarylamine synthesis in a question-and-answer format.
Question: My reaction shows low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion is a frequent issue. Here are the primary factors to investigate:
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Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that the palladium source and ligands are of high quality and have been handled under an inert atmosphere (e.g., nitrogen or argon). If you are not using a pre-catalyst, the reduction of the Pd(II) source to Pd(0) might be inefficient.
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Recommendation: Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active catalytic species. Ensure all reagents and solvents are properly degassed.
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Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps. For diarylamine synthesis, bulky, electron-rich phosphine ligands are generally preferred.
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Recommendation: Screen a variety of ligands. Commonly successful ligands for diarylamine synthesis include biarylphosphine ligands like XPhos, SPhos, and RuPhos.
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Incorrect Base Selection: The base is critical for the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. However, the solubility and strength of the base can significantly impact the reaction rate.
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Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[1] The physical form of the base can also matter; grinding inorganic bases before use can prevent clumping and improve reaction rates.[2]
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Poor Solubility: Insolubility of any of the reactants, particularly the base, can hinder the reaction.[2]
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Recommendation: Choose a solvent in which all components are reasonably soluble at the reaction temperature. Toluene and dioxane are common choices. In some cases, using a co-solvent can improve solubility.[2]
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Sub-optimal Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[3]
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Recommendation: If you observe low conversion, consider incrementally increasing the reaction temperature. Conversely, if you observe decomposition, a lower temperature may be necessary.
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Question: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?
Answer: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction. Here’s how to address it:
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Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product) and β-hydride elimination (leading to hydrodehalogenation).
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Recommendation: Screen different ligands. Ligands that promote faster reductive elimination can outcompete the side reaction.
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Base Strength: Strong bases can sometimes promote hydrodehalogenation.
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Recommendation: Consider using a weaker base, such as Cs₂CO₃ or K₃PO₄.
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Reaction Temperature: Higher temperatures can sometimes favor side reactions.
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Recommendation: Try running the reaction at a lower temperature for a longer period.
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Question: My reaction is very slow. How can I increase the reaction rate?
Answer: Several factors can be adjusted to increase the reaction rate:
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Catalyst and Ligand Loading: While typically low, increasing the catalyst and ligand loading can improve the rate.
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Recommendation: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%.
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Base: Stronger bases generally lead to faster reactions.
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Recommendation: If your substrate allows, use a strong base like NaOtBu or LHMDS.
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Temperature: Higher temperatures accelerate most reactions.
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Recommendation: Increase the reaction temperature in 10-20 °C increments, monitoring for any decomposition.
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Solvent: The solvent can influence the reaction rate by affecting solubility and the stability of intermediates.
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Recommendation: Toluene is often a good starting point. Ethereal solvents like dioxane can also be effective.
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Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for aryl halides in the Buchwald-Hartwig amination?
A1: Contrary to many other cross-coupling reactions, the reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[2] Aryl iodides can be challenging because the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[2]
Q2: How critical is the exclusion of air and moisture?
A2: It is highly critical. The active Pd(0) catalyst is readily oxidized in the presence of air, rendering it inactive. Water can react with the strong bases used and can also interfere with the catalytic cycle. Therefore, it is essential to use anhydrous solvents, degas all reagents, and maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.
Q3: Can I use aryl chlorides as substrates?
A3: Yes, but they are generally less reactive than aryl bromides.[4] Successful coupling of aryl chlorides often requires the use of more specialized, sterically hindered, and electron-rich ligands (e.g., XPhos, SPhos) and potentially higher reaction temperatures.[4]
Q4: What are palladium pre-catalysts, and what are their advantages?
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the yield of a typical Buchwald-Hartwig diarylamine synthesis. The data is representative and compiled from various sources to illustrate trends.
Table 1: Effect of Ligand on the Synthesis of Diphenylamine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | P(o-tolyl)₃ | Pd(dba)₂ | NaOtBu | Toluene | 100 | 75 |
| 2 | BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| 3 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 98 |
| 4 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 97 |
Table 2: Effect of Base on the Synthesis of a Diarylamine
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Aniline | XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | Bromobenzene | Aniline | XPhos | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | Bromobenzene | Aniline | XPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 4 | Bromobenzene | Aniline | XPhos | K₂CO₃ | Dioxane | 110 | 65 |
Table 3: Effect of Solvent on the Synthesis of a Diarylamine
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | XPhos | NaOtBu | Dioxane | 100 | 95 |
| 3 | XPhos | NaOtBu | THF | 65 | 70 |
| 4 | XPhos | NaOtBu | DMF | 100 | 55 |
Experimental Protocols
Detailed Protocol for the Synthesis of Diphenylamine from Bromobenzene and Aniline
This protocol provides a step-by-step methodology for a small-scale synthesis.
Materials:
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Bromobenzene (1.0 mmol, 1.0 equiv)
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Aniline (1.2 mmol, 1.2 equiv)
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XPhos Pd G3 (0.02 mmol, 2 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
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Anhydrous toluene (5 mL)
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Oven-dried Schlenk tube with a magnetic stir bar
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Preparation: In a nitrogen-filled glovebox, add the XPhos Pd G3 pre-catalyst (9.4 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk tube.
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Addition of Reactants: Add bromobenzene (157 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) to the Schlenk tube.
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Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
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Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of nitrogen or argon.
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Heating: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding 10 mL of water.
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Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure diphenylamine.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Copper Catalyst Removal from bis(2-nitrophenyl)amine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts from the reaction mixture in the synthesis of bis(2-nitrophenyl)amine via Ullmann condensation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent blue or green color in the organic layer after aqueous washing. | 1. Incomplete complexation of copper ions. 2. Insufficient volume or concentration of the aqueous chelating solution. 3. The product itself may be chelating copper, making it difficult to remove. | 1. Increase the stirring time with the aqueous solution to ensure complete complexation. 2. Increase the concentration of the chelating agent (e.g., EDTA, ammonia) or perform additional washes.[1] 3. Consider using a stronger chelating agent or a scavenger resin. |
| Low product yield after purification. | 1. Emulsion formation during aqueous extraction, leading to product loss in the aqueous layer. 2. Product precipitation during the workup. 3. Adsorption of the product onto solid supports like silica gel or Celite®. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Ensure the product is fully dissolved in a suitable organic solvent before and during the washing steps. Check the solubility of this compound in your chosen solvent. 3. Pass the crude mixture through a plug of Celite® before extensive chromatography. If using a silica plug, wash with a more polar solvent to elute the product. |
| The final product contains residual copper, as determined by analytical methods (e.g., ICP-MS). | 1. The chosen purification method is not efficient enough for the required level of purity. 2. The copper catalyst is entrapped within the product crystals. | 1. Combine methods for enhanced purity, for example, an aqueous wash followed by filtration through a plug of silica gel or the use of a scavenger resin.[1] 2. Recrystallize the final product from a suitable solvent system. |
| Formation of an insoluble precipitate during the ammonia wash. | The pH of the aqueous layer is too high, potentially causing precipitation of copper hydroxides or the product if it has low solubility in basic conditions. | Use a buffered solution of ammonium chloride and ammonium hydroxide to maintain a pH around 8-9.[2] Alternatively, use an aqueous solution of ammonium chloride, which is slightly acidic.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from the Ullmann condensation reaction to synthesize this compound?
A1: The most common methods involve converting the copper catalyst into a more soluble or easily separable form. These include:
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Aqueous washes with chelating agents: Solutions of EDTA, ammonia, or ammonium chloride are used to form water-soluble copper complexes that can be removed in the aqueous phase.[1]
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Filtration through solid adsorbents: The reaction mixture is passed through a plug of Celite®, silica gel, or alumina, which adsorbs the copper species.
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Use of scavenger resins: These are solid-supported ligands (e.g., thiourea or amine functionalized silica) that selectively bind to the copper catalyst, which is then removed by filtration.
Q2: How do I choose the best method for my specific experiment?
A2: The choice of method depends on several factors, including the scale of your reaction, the desired level of purity, and the stability of your product.
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For routine lab-scale purification , aqueous washes with EDTA or ammonia are often sufficient and cost-effective.
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For high-purity requirements (e.g., for pharmaceutical applications), a combination of methods, such as an aqueous wash followed by treatment with a scavenger resin, is recommended to achieve very low residual copper levels.
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If your product is sensitive to pH changes , using a buffered wash or a neutral scavenger resin is advisable.
Q3: Can I use column chromatography to remove the copper catalyst?
A3: While column chromatography on silica gel can remove copper catalysts, it is often not the most efficient primary method. Copper salts can streak on the column, leading to poor separation and contamination of fractions. It is highly recommended to perform a preliminary purification step, such as an aqueous wash or filtration through a Celite® plug, to remove the bulk of the copper before column chromatography.
Q4: What is the visual indicator of successful copper removal during an aqueous wash?
A4: When using ammonia or ammonium salt solutions, the aqueous layer will turn a deep blue color upon complexation with copper.[1] Subsequent washes should become progressively lighter in color. The washing process is generally considered complete when the aqueous layer is colorless.
Q5: How can I quantify the amount of residual copper in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most sensitive and accurate method for quantifying trace amounts of metals like copper in organic samples.
Data Presentation
The following table summarizes the typical efficiencies of common copper removal methods. The values are estimates based on literature for similar compounds and may vary depending on the specific reaction conditions.
| Method | Typical Residual Copper Level (ppm) | Advantages | Disadvantages |
| Aqueous Wash with 0.5 M EDTA (2-3 washes) | < 100 ppm | - Inexpensive and readily available reagents. - Effective for removing the bulk of the copper. | - May require multiple extractions. - Can lead to emulsion formation. |
| Aqueous Wash with 10% Ammonia (2-3 washes) | < 50 ppm[1] | - Highly effective at complexing copper. - The blue color of the aqueous layer provides a visual indicator. | - Basic conditions may not be suitable for all products. - Ammonia has a strong odor and should be used in a fume hood. |
| Filtration through a Silica Gel Plug | 50 - 200 ppm | - Simple and quick procedure. - Can be combined with other methods. | - May not be sufficient as a standalone method for high purity. - Potential for product adsorption on the silica. |
| Thiourea-based Scavenger Resin | < 10 ppm | - High efficiency and selectivity for copper. - Simple filtration to remove the resin. | - More expensive than simple aqueous washes. - May require longer reaction times for complete scavenging. |
Experimental Protocols
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This protocol is suitable for the removal of copper catalysts from reaction mixtures where the product, this compound, is soluble in a water-immiscible organic solvent.
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Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane).
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Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of disodium EDTA.
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Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
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Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may be colored. Drain and collect the aqueous layer.
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Repeat: Repeat the washing procedure (steps 2-4) two more times with fresh 0.5 M EDTA solution, or until the aqueous layer is colorless.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual EDTA and water.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Copper Removal by Aqueous Wash with Ammonia
This protocol is effective but should be used with caution if the product is sensitive to basic conditions.
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Reaction Quench and Dilution: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., toluene or ethyl acetate).
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Ammonia Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 10% aqueous ammonia solution.
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Extraction: Shake the funnel vigorously, venting frequently. The aqueous layer will turn a deep blue color as the copper-ammonia complex forms.
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Separation: Allow the layers to separate and drain the blue aqueous layer.
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Repeat Washes: Repeat the wash with fresh 10% ammonia solution until the aqueous layer is colorless.[1]
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Water and Brine Wash: Wash the organic layer sequentially with deionized water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Workflow for copper catalyst removal using aqueous washing techniques.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
Stability and storage conditions for bis(2-nitrophenyl)amine
This technical support guide provides essential information on the stability and storage of bis(2-nitrophenyl)amine, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Stability and Storage Issues
Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide will help you troubleshoot potential stability and storage issues.
Logical Workflow for Troubleshooting
The following diagram outlines a step-by-step process to identify the root cause of suspected degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under controlled conditions. Based on available data, the recommended storage conditions are summarized in the table below. It is crucial to keep the compound in a dark place and under an inert atmosphere.[1] Some suppliers recommend refrigerated temperatures (2-8°C) for long-term storage, sealed in a dry environment.[2]
Q2: My this compound has changed color. What does this indicate?
A2: A change in color is a common indicator of chemical degradation for many organic compounds, particularly those containing nitro groups. This could be due to exposure to light, elevated temperatures, or reaction with air and moisture. If you observe a color change, it is highly recommended to verify the purity of the material using an appropriate analytical technique (e.g., HPLC, TLC, or NMR) before proceeding with your experiments.
Q3: Is this compound sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of this compound is limited, related nitroaromatic compounds are known to be sensitive to their environment.[3] To minimize potential degradation, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccated environment.[1][2] Always ensure the container is tightly sealed after use.[4][5]
Q4: What materials are incompatible with this compound?
A4: Aromatic nitro compounds can be incompatible with strong oxidizing agents.[5] Contact with such substances should be avoided. It is also advisable to avoid strong bases and reducing agents, as they can react with the nitro groups. Always consult the Safety Data Sheet (SDS) for your specific product and perform a small-scale compatibility test if you are unsure.
Q5: Can I store this compound at room temperature?
A5: Some suppliers indicate that this compound can be kept at room temperature, and it may be shipped under these conditions.[1][2] However, for long-term storage and to ensure the highest purity, refrigerated conditions (2-8°C) in a dark, dry, and inert environment are recommended.[2] A related compound is noted to be chemically stable under standard ambient conditions (room temperature).[4] Aromatic nitro compounds, in general, can be susceptible to decomposition at elevated temperatures.[5]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C[2] or Room Temperature[1] | For long-term storage, 2-8°C is preferable. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1] | Minimizes oxidative degradation. |
| Light | Keep in a dark place[1] | Protect from light to prevent photochemical reactions. |
| Moisture | Sealed in dry[2] | Prevents hydrolysis and other moisture-related degradation. |
| Container | Tightly closed container[4][5] | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method for a quick assessment of this compound purity.
Objective: To qualitatively assess the purity of a this compound sample and detect the presence of potential degradation products.
Materials:
-
This compound sample (both new and suspected degraded)
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the exact ratio should be optimized)
-
UV lamp (254 nm and/or 365 nm)
-
Capillary tubes for spotting
-
Suitable solvent for sample dissolution (e.g., dichloromethane or acetone)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. Create separate solutions for a reference (new) sample and the sample .
-
Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.
-
Development: Place the spotted TLC plate in a developing chamber containing the pre-equilibrated mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp.
-
Analysis: Compare the chromatogram of the test sample to the reference sample. The appearance of additional spots in the test sample lane indicates the presence of impurities or degradation products. The main spot of the test sample may also show a different retention factor (Rf) if significant degradation has occurred.
References
Technical Support Center: Synthesis and LC-MS Analysis of Bis(2-nitrophenyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bis(2-nitrophenyl)amine and the identification of its byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Issue 1: Unexpected Peaks in the LC-MS Chromatogram of the Reaction Mixture.
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Question: My LC-MS analysis of the crude reaction mixture for the synthesis of this compound shows several unexpected peaks in addition to my product. How can I identify these byproducts?
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Answer: The synthesis of this compound, typically achieved through an Ullmann condensation reaction, can lead to several byproducts.[1][2] The identification of these unexpected peaks can be approached systematically.
Workflow for Byproduct Identification:
Caption: Logical workflow for identifying byproducts in the synthesis of this compound using LC-MS.
Potential Byproducts and their Identification:
The synthesis of this compound likely involves the copper-catalyzed reaction of 2-nitroaniline with 1-chloro-2-nitrobenzene or a similar Ullmann-type coupling.[1][2] Based on this, the following byproducts can be anticipated:
Potential Byproduct Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Identification Notes 2-Nitroaniline (Starting Material) 138.12 139.05 Unreacted starting material. 1-Chloro-2-nitrobenzene (Starting Material) 157.56 158.00 Unreacted starting material.[3] 2,2'-Dinitrobiphenyl 244.18 245.06 Result of self-coupling of 1-chloro-2-nitrobenzene.[4] 2-Nitrophenol 139.11 140.04 Can be formed from the hydrolysis of 1-chloro-2-nitrobenzene under basic conditions.[3] Bis(2-nitrophenyl) ether 260.19 261.05 Formed if 2-nitrophenol reacts with 1-chloro-2-nitrobenzene. Troubleshooting Steps:
-
Extract Ion Chromatograms (EICs): Extract the m/z values for the expected byproducts from your total ion chromatogram (TIC). The presence of peaks in these EICs is a strong indication of their presence.
-
Examine Mass Spectra: Analyze the mass spectra of the unknown peaks. Look for the molecular ion ([M+H]⁺) and characteristic fragmentation patterns. For aromatic nitro compounds, common fragments may involve the loss of NO₂ (46 Da) or NO (30 Da).
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Literature Comparison: Compare the obtained mass spectra with literature data for the suspected compounds.
-
Reference Standards: If available, inject pure standards of the suspected byproducts to confirm their retention times and mass spectra.
-
Issue 2: Poor Chromatographic Resolution or Peak Shape.
-
Question: My chromatogram shows broad or tailing peaks, making it difficult to resolve the product from the byproducts. What can I do to improve the chromatography?
-
Answer: Poor peak shape in LC-MS is a common issue that can often be resolved by optimizing the chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
pH: Aromatic amines can exhibit poor peak shape due to interactions with residual silanols on the column stationary phase. Adding a small amount of a modifier like formic acid (0.1%) to the mobile phase can help to protonate the amines and improve peak shape.
-
Solvent Strength: Ensure the organic solvent (e.g., acetonitrile or methanol) has sufficient strength to elute the compounds effectively. A steeper gradient may be necessary for closely eluting peaks.
-
-
Column Choice: A C18 column is a good starting point. However, for polar aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column might provide better selectivity and peak shape.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve efficiency and resolution. A lower flow rate generally increases efficiency, while a higher temperature can reduce viscosity and improve peak shape, but may affect analyte stability.
-
Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion.
-
Issue 3: Low Signal Intensity or No Peak Detected for the Product.
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Question: I am not seeing a peak for my this compound product, or the signal is very weak. What could be the problem?
-
Answer: Low or no signal in LC-MS can stem from issues with the sample, the LC system, or the mass spectrometer.
Workflow for Troubleshooting Low Signal Intensity:
Caption: Troubleshooting workflow for low or no signal in LC-MS analysis.
Troubleshooting Steps:
-
Sample Integrity:
-
Confirm the concentration of your sample. It may be too dilute.
-
Ensure the compound has not degraded. Nitroaromatic compounds can be light-sensitive.
-
-
LC System:
-
Check for leaks in the system.
-
Ensure the injection system is functioning correctly and injecting the intended volume.
-
A blocked column or guard column can lead to pressure issues and poor sample transfer.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: this compound, having a secondary amine group, should ionize well in positive electrospray ionization (ESI+) mode. Ensure you are operating in the correct mode.
-
m/z Range: Verify that the mass spectrometer is scanning over the correct m/z range to detect the [M+H]⁺ ion of your product (m/z 260.22).
-
Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your compound of interest.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic protocol for this compound?
Experimental Protocol: Synthesis of this compound
Parameter Value Reactants 2-Nitroaniline, 1-Chloro-2-nitrobenzene Catalyst Copper(I) iodide (CuI) Base Potassium carbonate (K₂CO₃) Solvent Dimethylformamide (DMF) or Nitrobenzene Temperature 150-180 °C Reaction Time 12-24 hours Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitroaniline (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF or nitrobenzene as the solvent.
-
Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Q2: What LC-MS method can I use for the analysis of this compound and its byproducts?
A2: A reverse-phase HPLC method coupled with a mass spectrometer is suitable for the analysis of this compound and its potential byproducts.
LC-MS Method Parameters
Parameter Condition Column C18 column (e.g., 2.1 x 100 mm, 2.7 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient 10% B to 90% B over 15 minutes Flow Rate 0.3 mL/min Column Temperature 40 °C Injection Volume 5 µL Ionization Mode ESI Positive Scan Range m/z 100-500 Capillary Voltage 3.5 kV Source Temperature 150 °C Desolvation Temperature 350 °C -
Q3: What is the expected mass spectrum fragmentation pattern for this compound?
A3: The mass spectrum of this compound (molecular weight 259.22 g/mol ) in positive ESI mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 260.22. The fragmentation pattern will likely involve the loss of one or both nitro groups.
Expected Fragmentation
Fragment Ion m/z Description [M+H]⁺ 260.22 Protonated molecular ion [M+H - NO₂]⁺ 214.22 Loss of a nitro group [M+H - 2NO₂]⁺ 168.22 Loss of both nitro groups It is also possible to observe fragments corresponding to the cleavage of the C-N bond, leading to ions of the individual nitrophenyl moieties.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Scaling up the synthesis of bis(2-nitrophenyl)amine for pilot plant production
Welcome to the technical support center for the pilot plant production of bis(2-nitrophenyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols for the scaled-up synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common and industrially viable method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[1][2][3] For the synthesis of this compound, this typically involves the reaction of 2-nitroaniline with a 2-halonitrobenzene, such as 2-chloronitrobenzene or 2-bromonitrobenzene, in the presence of a copper catalyst and a base.
Q2: Why is the Ullmann condensation preferred for large-scale production?
A2: The Ullmann condensation is a well-established reaction with a long history of use in industrial processes. The starting materials are readily available, and while traditional conditions can be harsh, modern advancements with the use of ligands can lead to milder reaction conditions and improved yields.[2]
Q3: What are the primary safety concerns when producing this compound on a pilot plant scale?
A3: The primary safety concerns are associated with the handling of nitroaromatic compounds, which can be thermally unstable and potentially explosive. It is crucial to have strict temperature control and to avoid conditions that could lead to thermal runaway. Additionally, the starting materials and product can be toxic, requiring appropriate personal protective equipment (PPE) and containment measures. A thorough process hazard analysis (PHA) is essential before commencing any pilot plant campaign.
Q4: How can I monitor the progress of the Ullmann condensation reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q5: What are the typical byproducts in the synthesis of this compound via the Ullmann reaction?
A5: Potential byproducts can include unreacted starting materials, homocoupling of the aryl halide to form 2,2'-dinitrobiphenyl, and products from side reactions related to the solvent or base.[4] The formation of these byproducts can be minimized by optimizing reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in-situ activation of the copper catalyst. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. | - Screen a variety of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA). | |
| Suboptimal Base: The base may not be strong enough to deprotonate the amine or may interfere with the catalyst. | - Screen different inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures, but modern protocols can be milder. | - If using a modern ligand system, start with temperatures in the range of 100-150 °C and adjust as needed.- If decomposition is observed, lower the temperature. | |
| Formation of Significant Side Products (e.g., 2,2'-dinitrobiphenyl) | Homocoupling of Aryl Halide: This is a common side reaction in Ullmann couplings.[4] | - Use a slight excess of the amine reactant (2-nitroaniline).- Optimize the catalyst and ligand system to favor the cross-coupling reaction. |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize: Impurities can inhibit crystallization. | - Attempt to triturate the crude product with a suitable solvent to induce crystallization.- Purify by column chromatography using silica gel or alumina. |
| Product co-elutes with impurities: Similar polarity of product and impurities. | - Optimize the mobile phase for column chromatography.- Consider a different stationary phase for chromatography. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The copper catalyst may become deactivated over the course of the reaction. | - Ensure the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.- Add a fresh portion of the catalyst if the reaction stalls. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is for a lab-scale synthesis and should be optimized before scaling up to a pilot plant.
Materials:
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2-Nitroaniline
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2-Chloronitrobenzene[5]
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Toluene
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitroaniline (1.0 equivalent), 2-chloronitrobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Pilot Plant Scale-Up Workflow
The following diagram illustrates a typical workflow for scaling up the synthesis of this compound to a pilot plant.
Caption: Workflow for Pilot Plant Production of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: The Ullmann Reaction for Diarylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ullmann reaction for the synthesis of diarylamines. The following information is designed to help you navigate common challenges related to the choice of base and solvent, and to optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in an Ullmann diarylamine synthesis?
Low yields in Ullmann condensations for diarylamine synthesis can be attributed to several factors. Historically, this reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, leading to low yields and limited functional group tolerance.[1] While modern protocols have improved upon this, challenges remain. Key areas to investigate include:
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Inactive Catalyst: The copper(I) source, such as CuI, can oxidize over time, reducing its catalytic activity.[1]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.[1]
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Inappropriate Ligand (or lack thereof): Modern Ullmann reactions often benefit from a ligand to facilitate the reaction at lower temperatures. The absence of a suitable ligand may necessitate harsher conditions.[1]
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Substrate Reactivity: The nature of the aryl halide and the amine is crucial. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] Electron-withdrawing groups on the aryl halide can enhance the coupling rate.[1]
-
Side Reactions: Competing reactions, such as hydrodehalogenation (the loss of the halogen from the aryl halide) or homocoupling of the aryl halide, can decrease the yield of the desired diarylamine.[1]
Q2: How do I choose the right base for my Ullmann diarylamine synthesis?
The base plays a critical role in the catalytic cycle, including the deprotonation of the amine. The optimal base is dependent on the specific substrates and reaction conditions, so screening of a few options is often recommended. Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK).
For the synthesis of diarylamines, a stronger base is often required compared to the coupling with aliphatic amines. For instance, in a ligand-free system using deep eutectic solvents, t-BuOK was found to be effective for the coupling of aromatic amines, while K₂CO₃ was suitable for aliphatic amines.[2][3][4]
Q3: Which solvent should I use for my reaction?
The choice of solvent can significantly affect the reaction yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are commonly used and often provide good results.[5] However, in some cases, non-polar solvents like toluene or xylene may be more effective.[6]
Recent advancements have shown that deep eutectic solvents (DESs) can be highly effective and environmentally friendly media for the Ullmann reaction, sometimes even allowing the reaction to proceed smoothly in the absence of a ligand.[2][3][4]
Q4: My main side product is the dehalogenated aryl halide. How can I minimize this?
The formation of a hydrodehalogenated product is a common side reaction. This can be minimized by:
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Ensuring Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Optimizing the Base: The choice of base can influence the extent of side reactions.[1]
-
Using a Ligand: A suitable ligand can promote the desired C-N bond formation over the dehalogenation pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Unreactive aryl halide (e.g., aryl chloride). | 1. Use fresh, high-purity CuI or another copper source. 2. Incrementally increase the reaction temperature. Modern protocols often run between 60-140°C. 3. Screen different solvents (e.g., DMF, DMSO, dioxane, toluene) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK). 4. Switch to a more reactive aryl halide (I > Br > Cl). For aryl chlorides, specialized ligand systems may be required. |
| Reaction Stalls | 1. Catalyst decomposition. 2. Product inhibition. | 1. Use a ligand to stabilize the catalyst. 2. Consider a higher catalyst loading or a different ligand system. |
| Formation of Side Products (e.g., hydrodehalogenation) | 1. Presence of protic impurities (e.g., water). 2. Suboptimal base or ligand. | 1. Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.[1] 2. Screen different bases and consider using a ligand to favor the desired C-N coupling.[1] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Ullmann synthesis of diarylamines.
Caption: A workflow for optimizing the Ullmann diarylamine synthesis.
Data on Base and Solvent Effects
The selection of base and solvent is critical for the success of the Ullmann diarylamine synthesis. The following tables provide a summary of how these parameters can influence the reaction yield.
Table 1: Effect of Base on Diarylamine Synthesis in a Deep Eutectic Solvent (DES)
| Entry | Aryl Halide | Amine | Base | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | K₂CO₃ | 100 | <25 |
| 2 | Iodobenzene | Aniline | KOH | 100 | <25 |
| 3 | Iodobenzene | Aniline | t-BuOK | 100 | 98 |
| 4 | Bromobenzene | Aniline | t-BuOK | 100 | 86 |
Reaction conditions: CuI (10 mol%), amine (1.2 equiv), base (3 equiv) in a deep eutectic solvent (choline chloride:glycerol 1:2). Data adapted from literature.[2]
Table 2: Effect of Solvent on a Copper-Catalyzed C-N Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 63 |
| 2 | Benzene | 49 |
| 3 | DMF | 94 |
| 4 | THF | 90 |
| 5 | Water | 89 |
Reaction conditions: Aryl halide (1.5 mmol), Phenol (1.0 mmol), Cs₂CO₃ (2 mmol), Catalyst (0.03 g), Solvent (1 mL) at 100°C for 7h. While this data is for a C-O coupling, it illustrates the significant impact of solvent choice which is also observed in C-N couplings.[5]
Experimental Protocols
Protocol 1: Ligand-Promoted Ullmann Condensation
This protocol is a general procedure for a modern, ligated Ullmann coupling for the synthesis of diarylamines.
Materials:
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Aryl halide (1.0 mmol)
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Amine (1.2 mmol)
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Copper(I) iodide (CuI, 0.05 - 0.1 mmol, 5-10 mol%)
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Ligand (e.g., 1,10-phenanthroline, 0.1 - 0.2 mmol)
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Potassium phosphate (K₃PO₄, 2.0 mmol)
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Anhydrous solvent (e.g., dioxane or toluene, 3-5 mL)
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add CuI, the ligand, and K₃PO₄.
-
Add the aryl halide and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
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Cool the reaction to room temperature and dilute with an organic solvent.
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Filter the mixture through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 2: Ligand-Free Ullmann Condensation in a Deep Eutectic Solvent
This protocol is based on a modern, ligand-free approach for diarylamine synthesis.
Materials:
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Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 mmol)
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Deep Eutectic Solvent (Choline chloride:urea 1:2, 2 mL)
Procedure:
-
To a reaction vial, add the aryl halide, amine, CuI, and t-BuOK.
-
Add the deep eutectic solvent to the vial.
-
Seal the vial and stir the mixture at 100°C for the appropriate time (monitor by TLC or GC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate). The DES, catalyst, and base can often be recycled.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Validation & Comparative
Analytical methods for the characterization of bis(2-nitrophenyl)amine
A Comprehensive Guide to the Analytical Characterization of Bis(2-nitrophenyl)amine
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical methods for the characterization of chemical compounds is paramount. This guide provides a comparative overview of the key analytical techniques for the characterization of this compound, also known as N-(2-nitrophenyl)-2-nitroaniline (CAS No. 18264-71-6). Due to the limited availability of direct experimental data for this compound in published literature, this guide leverages data from analogous compounds and established principles of analytical chemistry to provide a predictive and practical framework for its analysis.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key information about the aromatic rings and the amine proton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Technique | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~9.5 - 10.0 | N-H proton |
| ~7.0 - 8.5 | Aromatic protons | |
| ¹³C NMR | ~115 - 150 | Aromatic carbons |
Note: Predictions are based on general spectral data for aromatic amines and nitro compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine and the nitro groups.[1]
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted m/z | Assignment |
| Electrospray Ionization (ESI-MS) | 260.06 [M+H]⁺ | Molecular Ion |
| 214.06 [M-NO₂]⁺ | Fragment ion (loss of a nitro group) |
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would be suitable for its separation and quantification.[2]
Table 4: Comparison of HPLC and Thin-Layer Chromatography for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a liquid mobile phase and a solid stationary phase on a flat plate. |
| Application | Quantitative analysis, purity determination, and preparative separation. | Reaction monitoring, qualitative analysis, and screening. |
| Stationary Phase | C18 silica gel | Silica gel or alumina |
| Mobile Phase | Acetonitrile/water gradient | Ethyl acetate/hexane mixture |
| Detection | UV-Vis detector | UV light or staining reagents |
Thermal Analysis
Thermal analysis techniques can be employed to investigate the thermal stability and decomposition of this compound.
Table 5: Overview of Thermal Analysis Techniques for this compound
| Technique | Information Obtained | Alternative Method |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. | Differential Scanning Calorimetry (DSC) |
| Differential Thermal Analysis (DTA) | Endothermic and exothermic transitions (e.g., melting, decomposition). | Melting Point Apparatus |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known amount of this compound in acetonitrile to prepare a stock solution. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program: Start with 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the standards and sample solutions. Construct a calibration curve by plotting the peak area against concentration. Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Analysis: Record the spectrum in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the N-H and NO₂ functional groups.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analytical characterization of this compound.
References
A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the synthesis of diarylamines is a fundamental transformation in the construction of a wide array of pharmaceuticals, functional materials, and agrochemicals. The carbon-nitrogen (C-N) bond is a cornerstone of many biologically active molecules, and its efficient formation is of paramount importance. Two of the most powerful and widely employed methods for the synthesis of diarylamines are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide presents an objective comparison of these two seminal reactions, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed methodological selection.
At a Glance: Key Differences
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >150-220°C for traditional methods) | Milder (often 25-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
Delving into the Mechanisms
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are the foundation of their different characteristics and substrate compatibility.
Ullmann Condensation
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired diarylamine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps.
Quantitative Data Summary
The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on the specific substrates and desired reaction conditions. The following tables present a selection of experimental data to illustrate the performance of each method for the synthesis of various diarylamines.
Table 1: Synthesis of 3-Chlorodiphenylamine
| Method | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann | 1-Bromo-3-chlorobenzene | Aniline | CuI (10) | None | K₂CO₃ | NMP | 180 | 24 | 75 |
| Buchwald-Hartwig | 1-Bromo-3-chlorobenzene | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
Table 2: Synthesis of N,N'-Diphenyl-p-phenylenediamine
| Method | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann | Iodobenzene | p-Phenylenediamine | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ | DMF | 120 | 24 | 85 |
| Buchwald-Hartwig | Iodobenzene | p-Phenylenediamine | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 95 |
Table 3: Synthesis of Di(p-tolyl)amine
| Method | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann | 4-Iodotoluene | 4-Toluidine | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| Buchwald-Hartwig | 4-Bromotoluene | 4-Toluidine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 96 |
Experimental Protocols
Protocol 1: Ligand-Promoted Ullmann Condensation for Di(p-tolyl)amine Synthesis
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
4-Toluidine (1.2 mmol, 129 mg)
-
Copper(I) iodide (CuI, 0.05 mmol, 9.5 mg)
-
N,N'-Dimethylethylenediamine (0.1 mmol, 11 µL)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (9.5 mg), K₂CO₃ (276 mg), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add 4-iodotoluene (218 mg) and 4-toluidine (129 mg).
-
Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (11 µL) via syringe.
-
Place the reaction tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford di(p-tolyl)amine.
Protocol 2: Buchwald-Hartwig Amination for Di(p-tolyl)amine Synthesis
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
4-Toluidine (1.2 mmol, 129 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
RuPhos (0.02 mmol, 9.3 mg)
-
Potassium phosphate (K₃PO₄, 1.5 mmol, 318 mg)
-
Anhydrous t-amyl alcohol (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg), RuPhos (9.3 mg), K₃PO₄ (318 mg), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add 4-bromotoluene (171 mg) and 4-toluidine (129 mg).
-
Add anhydrous t-amyl alcohol (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford di(p-tolyl)amine.
Decision Workflow
The selection between the Ullmann condensation and the Buchwald-Hartwig amination is a multifactorial decision. The following workflow provides a logical approach to selecting the most appropriate method for a given synthetic challenge.
Comparative NMR Spectral Analysis: Bis(2-nitrophenyl)amine and its Isomeric Alternative
Introduction to Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure. For substituted aromatic compounds like dinitrodiphenylamines, NMR analysis reveals the substitution pattern on the aromatic rings and the electronic environment of each nucleus.
This guide presents a side-by-side comparison of the NMR spectral data for bis(2-nitrophenyl)amine and 2,4-dinitrodiphenylamine. Due to the lack of publicly available experimental spectra for this compound, predicted data based on established NMR principles is utilized for a comparative discussion.
Quantitative NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for 2,4-dinitrodiphenylamine and the predicted data for this compound. These tables are designed for easy comparison of the chemical shifts and multiplicities of the protons and carbons in these isomeric structures.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound, Experimental for 2,4-dinitrodiphenylamine)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3, H-3' | ~8.2 - 8.4 | d | ~8.0 |
| H-4, H-4' | ~7.6 - 7.8 | t | ~7.5 | |
| H-5, H-5' | ~7.2 - 7.4 | t | ~7.5 | |
| H-6, H-6' | ~7.8 - 8.0 | d | ~8.0 | |
| NH | ~9.0 - 9.5 | s (broad) | - | |
| 2,4-dinitrodiphenylamine | H-3 | 9.13 | d | 2.7 |
| H-5 | 8.33 | dd | 9.6, 2.7 | |
| H-6 | 7.26 | d | 9.6 | |
| H-2', H-6' | 7.30 | d | 7.8 | |
| H-3', H-5' | 7.47 | t | 7.8 | |
| H-4' | 7.39 | t | 7.4 | |
| NH | 9.89 | s (broad) | - |
Note: Predicted values for this compound are estimations based on analogous structures and substituent effects. Experimental data for 2,4-dinitrodiphenylamine is sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound, Experimental for 2,4-dinitrodiphenylamine)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-1, C-1' | ~140 - 142 |
| C-2, C-2' | ~135 - 137 | |
| C-3, C-3' | ~125 - 127 | |
| C-4, C-4' | ~130 - 132 | |
| C-5, C-5' | ~122 - 124 | |
| C-6, C-6' | ~128 - 130 | |
| 2,4-dinitrodiphenylamine | C-1 | 146.4 |
| C-2 | 134.7 | |
| C-3 | 118.9 | |
| C-4 | 139.1 | |
| C-5 | 124.3 | |
| C-6 | 129.8 | |
| C-1' | 136.2 | |
| C-2', C-6' | 126.9 | |
| C-3', C-5' | 129.9 | |
| C-4' | 128.6 |
Note: Predicted values for this compound are estimations based on analogous structures and substituent effects. Experimental data for 2,4-dinitrodiphenylamine is sourced from publicly available spectral databases.
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for nitroaromatic compounds like dinitrodiphenylamines.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for these compounds due to their polarity.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
The probe should be tuned and matched for the respective nucleus (¹H or ¹³C) before data acquisition.
-
The sample temperature should be regulated, typically at 25 °C.
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the entire expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A relaxation delay of 1-2 seconds is generally sufficient.
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).
-
A relaxation delay of 2-5 seconds is recommended.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of a dinitrodiphenylamine compound.
This guide provides a comprehensive comparison and a standardized protocol for the NMR analysis of this compound and its analogs. The presented data and methodologies will aid researchers in the accurate identification and characterization of these and other complex aromatic compounds.
Data Presentation: A Quantitative Comparison of Analytical Techniques
An Objective Comparison of High-Resolution Mass Spectrometry and Alternative Analytical Techniques for the Analysis of Bis(2-nitrophenyl)amine
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the analysis of this compound, a representative nitroaromatic compound. The following sections detail the performance of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The selection of an analytical method is often dictated by its quantitative performance. The table below summarizes key performance metrics for the discussed techniques in the context of analyzing nitroaromatic compounds. While specific data for this compound is not always available, the presented data for structurally similar compounds, such as nitrotoluenes and nitrophenols, serve as reliable indicators of expected performance.
| Parameter | LC-HRMS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography followed by high-accuracy mass-to-charge ratio determination. | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity with detection via UV absorbance.[1] |
| Limit of Detection (LOD) | Sub-ppm levels, typically in the range of ng/g.[2] | ~0.02 mg/mL for nitrotoluenes.[1] | ~0.3 - 150 µg/L for nitrophenols.[1] |
| Limit of Quantitation (LOQ) | Typically in the range of ng/g.[2] | ~0.06 mg/mL for nitrotoluenes.[1] | 10 ng/mL for nitrophenols.[1] |
| Linearity (R²) | >0.99 | >0.99[1] | >0.99 |
| Specificity | Excellent, provides high-resolution mass data for unambiguous identification.[3] | Excellent, offers mass spectral data for positive identification.[1] | Good, but relies on retention time and UV spectrum, with potential for co-elution.[1] |
| Sample Throughput | High, amenable to automation. | Moderate to high, dependent on sample preparation. | High, suitable for routine analysis. |
High-Resolution Mass Spectrometry (HRMS) of this compound
HRMS offers unparalleled specificity and sensitivity for the analysis of organic molecules like this compound.[3] When coupled with liquid chromatography (LC-HRMS), it provides robust separation and identification capabilities.
Expected Fragmentation Pattern:
For this compound, one would expect to observe the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a high-resolution mass that can be used to confirm the elemental composition. Subsequent fragmentation (MS/MS) would likely involve losses of NO₂, HNO₂, and potentially cleavage to form nitrophenyl fragments.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of nitroaromatic compounds using the compared techniques.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This method is suitable for the simultaneous detection and quantification of multiple nitrosamine and nitramine impurities in various drug substances.[2]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary for cleanup and pre-concentration.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[2]
-
-
LC-HRMS Conditions:
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential impurities.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 10 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Data Acquisition: Full scan mode to detect all ions, with subsequent targeted extraction of the accurate mass of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like many nitroaromatics.[4]
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., acetone, dichloromethane).
-
Derivatization may be required for less volatile or polar analytes to improve their chromatographic behavior.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to separate compounds based on their boiling points.
-
Injector Temperature: Typically 250-280 °C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode to obtain full mass spectra for identification, or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the routine quantification of compounds with a UV chromophore, such as this compound.[5]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC-UV Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[1]
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: At the λmax of this compound (e.g., around 254 nm).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can provide highly accurate quantification without the need for a compound-specific calibration curve, relying instead on an internal standard.[7][8]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Nucleus: ¹H NMR is most common for quantification.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (typically 5-7 times the longest T1 relaxation time) is crucial for accurate integration.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions and perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound.
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion
The choice of analytical technique for this compound and related compounds depends on the specific requirements of the analysis. High-resolution mass spectrometry, particularly LC-HRMS, offers the highest degree of confidence in identification and is ideal for complex matrices and trace-level quantification. GC-MS is a robust alternative for volatile and semi-volatile nitroaromatics. For routine quality control where high throughput and cost-effectiveness are critical, HPLC-UV is a suitable choice. Quantitative NMR stands out as a primary method for determining purity and concentration with high accuracy, serving as an excellent orthogonal technique for validation. By understanding the principles, performance, and protocols of each method, researchers can make informed decisions to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Advances in liquid chromatography-high-resolution mass spectrometry for quantitative and qualitative environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Analysis of 1-Fluoro-2-nitrobenzene and 1-Chloro-2-nitrobenzene in Diarylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the synthesis of diarylamines, crucial scaffolds in medicinal chemistry and materials science, the choice of starting materials significantly impacts reaction efficiency, yield, and overall process viability. Among the common precursors are halogenated nitroaromatics, which are activated for nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparison of the reactivity of 1-fluoro-2-nitrobenzene and 1-chloro-2-nitrobenzene, two widely used substrates for creating the pivotal C-N bond in diarylamine synthesis.
The Decisive Role of the Halogen in SNAr Reactions
The synthesis of diarylamines from these substrates typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is fundamentally different from aliphatic SN1 or SN2 reactions. The SNAr reaction involves a two-step addition-elimination pathway where the rate-determining step is the initial attack of the nucleophile (an amine) on the aromatic ring.[1][2] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
The stability of this intermediate is paramount to the reaction rate.[3] The electron-withdrawing nitro group (—NO₂) at the ortho position is essential, as it delocalizes and stabilizes the negative charge through resonance.[1] Crucially, the halogen substituent also plays a key role in this stabilization.
It is a well-established principle that for SNAr reactions, fluorine is a significantly better activating group than chlorine.[4] This is contrary to the trend in aliphatic substitutions, where C-F bonds are stronger and F⁻ is a poorer leaving group. In the SNAr mechanism, the C-X bond is broken after the rate-determining step, so the bond strength is less important than the halogen's ability to stabilize the intermediate.
1-Fluoro-2-nitrobenzene exhibits considerably higher reactivity than 1-chloro-2-nitrobenzene .[5] The superior reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect. This potent effect provides superior stabilization to the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction.[4]
Data Presentation: A Comparative Overview
The enhanced reactivity of fluorinated nitroaromatics often allows for the use of milder reaction conditions, shorter reaction times, and can lead to higher yields compared to their chlorinated counterparts.[5] While specific kinetic data for every possible diarylamine synthesis is vast, data from analogous reactions consistently demonstrates the superior reactivity of fluoro-substituted nitroaromatics.
| Property / Parameter | 1-Fluoro-2-nitrobenzene | 1-Chloro-2-nitrobenzene | Reference |
| Molecular Formula | C₆H₄FNO₂ | C₆H₄ClNO₂ | [6] |
| Molecular Weight | 141.10 g/mol | 157.55 g/mol | [7] |
| Reactivity Principle | High electronegativity of Fluorine strongly stabilizes the Meisenheimer intermediate via the inductive effect. | Chlorine is less electronegative, providing weaker stabilization of the intermediate compared to Fluorine. | [4] |
| Illustrative Relative Rate | Significantly faster. For the analogous reaction of 1-halo-2,4-dinitrobenzenes with piperidine, the fluoro compound reacts orders of magnitude faster. | Significantly slower. | [5] |
| Typical Reaction Conditions | Often proceeds at lower temperatures and may require weaker bases or shorter reaction times. | Generally requires higher temperatures, stronger bases, or longer reaction times to achieve comparable conversion. | [5] |
*Note: The relative rate is illustrative of the general trend observed in SNAr reactions and is based on analogous compounds. Actual reaction rates will vary depending on the specific amine nucleophile, solvent, and temperature.[5]
Mandatory Visualization
Caption: Logical workflow of factors determining SNAr reactivity.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a diarylamine via nucleophilic aromatic substitution. Protocol 1 is a general method, while Protocol 2 provides a more specific example adapted for these substrates.
Protocol 1: General Synthesis of N-Aryl-2-nitroanilines
This protocol outlines a general procedure for the reaction of either 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene with a primary or secondary amine.
Materials:
-
1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene (1.0 eq)
-
Aryl amine (e.g., aniline) (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) (1.5 - 2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-halo-2-nitrobenzene (1.0 eq) and the aryl amine (1.1 eq) in the chosen solvent (e.g., DMF).[8]
-
Addition of Base: Add the base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrohalic acid (HF or HCl) formed during the reaction.[8]
-
Reaction Conditions: Heat the reaction mixture with stirring. For 1-fluoro-2-nitrobenzene, a temperature of 60-80°C may be sufficient. For 1-chloro-2-nitrobenzene, higher temperatures (e.g., 80-120°C) are typically required.[8]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting halonitrobenzene is consumed. Reaction times can vary from 2-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure diarylamine.[8]
Protocol 2: Synthesis of 2-Nitro-N-phenylaniline
This protocol provides a more specific example for synthesizing a model diarylamine.
Objective: To synthesize 2-Nitro-N-phenylaniline from aniline and either 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene.
Procedure:
-
To a stirred solution of aniline (1.0 g, 10.7 mmol) in 20 mL of ethanol, add 1-fluoro-2-nitrobenzene (1.5 g, 10.6 mmol) or 1-chloro-2-nitrobenzene (1.67 g, 10.6 mmol).
-
Add anhydrous potassium carbonate (2.2 g, 15.9 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) with continuous stirring.[9]
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction with the fluoro-substrate is expected to be significantly faster.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.
-
A yellow solid will precipitate. Collect the solid by filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude solid from ethanol to obtain pure 2-Nitro-N-phenylaniline as yellow crystals.
Alternative Synthetic Routes
While SNAr is a direct method for comparing the intrinsic reactivity of these substrates, other powerful methods for diarylamine synthesis exist, particularly for less activated or more complex systems. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It offers broad substrate scope and functional group tolerance but requires a precious metal catalyst and specialized ligands.
-
Ullmann Condensation: A copper-catalyzed reaction that is an alternative to the Buchwald-Hartwig amination, though it often requires higher temperatures.[10]
Conclusion
For the synthesis of diarylamines via nucleophilic aromatic substitution, 1-fluoro-2-nitrobenzene is the more reactive substrate compared to 1-chloro-2-nitrobenzene. This enhanced reactivity stems from the strong inductive effect of the highly electronegative fluorine atom, which effectively stabilizes the rate-determining Meisenheimer complex. This often translates to practical synthetic advantages, including the potential for milder reaction conditions, shorter reaction times, and improved yields. Researchers should consider the trade-offs between the higher reactivity and potentially higher cost of the fluoro-substrate versus the lower reactivity of the chloro-analogue when designing synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Computational Study of Bis(2-nitrophenyl)amine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational methodologies, specifically Density Functional Theory (DFT), for elucidating the electronic structure of bis(2-nitrophenyl)amine. Drawing parallels from studies on structurally similar nitrophenyl derivatives, this document outlines the expected electronic properties and compares different computational approaches. The information herein is intended to guide researchers in selecting appropriate methods for their own studies in drug design and materials science where understanding molecular electronic properties is crucial.
Introduction to this compound
This compound, with the chemical formula C₁₂H₉N₃O₄, is a molecule of interest due to the electronic influence of its nitro groups and the conformational flexibility of its diarylamine structure.[1] Understanding its electronic properties, such as the Frontier Molecular Orbitals (HOMO and LUMO) and electrostatic potential, is key to predicting its reactivity, stability, and potential applications. DFT has become a primary tool for such investigations due to its balance of accuracy and computational cost.[2][3]
Comparison of Computational Methodologies
The choice of DFT functional and basis set is critical for obtaining accurate results. Studies on related nitroaromatic compounds have employed a variety of methods, providing a basis for comparison. The B3LYP functional is a popular hybrid functional used for a wide range of organic molecules.[2][3] For systems where dispersion forces are significant, functionals like wB97XD or the inclusion of van der Waals corrections are recommended.[4]
Table 1: Comparison of DFT Functionals Used in Studies of Related Nitrophenyl Compounds
| Functional | Basis Set | Key Strengths & Applications | Reference Compound(s) |
| B3LYP | 6-311+G(d,p) | Good general-purpose functional for geometries and electronic properties of organic molecules.[2][3] | 1-(2-nitrophenyl)pyrrole-2,5-dione, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro-[4][5]diazino[4,5-d]pyrimidine-2,7-dione.[2][6] |
| wB97XD | Def2TZVPP | Includes empirical dispersion correction, suitable for systems with non-covalent interactions. | 1-(2-nitrophenyl)pyrrole-2,5-dione.[6] |
| LC-wpbe | 6-311G(2d,2p) | Long-range corrected functional, often better for charge-transfer excitations. | 1-(2-nitrophenyl)pyrrole-2,5-dione.[6] |
| M06-2X | 6-311++G(d,p) | High non-local exchange, good for main-group thermochemistry and non-covalent interactions. | 4,6-Bis(nitroimino)-1,3,5-triazinan-2-one.[7][8] |
Predicted Electronic Properties of this compound
Based on DFT studies of analogous compounds, we can predict the key electronic properties of this compound. The presence of two electron-withdrawing nitro groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This suggests a higher chemical reactivity and potential for charge-transfer interactions.
Table 2: Calculated Electronic Properties of Structurally Related Molecules
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[4][5]diazino[4,5-d]pyrimidine-2,7-dione | B3LYP/6-31+G(d,p) | - | - | 4.0 | - |
| N-(2-nitrophenyl)maleimide | B3LYP/6–311+G(d,p) | -7.64 | -3.35 | 4.29 | 2.01 |
| N-(2-nitrophenyl)maleimide | wB97XD/Def2TZVPP | -8.11 | -3.15 | 4.96 | 2.14 |
| N-(2-nitrophenyl)maleimide | LC-wpbe/6-311(2d,2p) | -8.96 | -2.69 | 6.27 | 2.22 |
Data extracted from published studies for comparative purposes.[2][6]
Experimental Protocols
Synthesis of this compound
A common synthesis route involves the reaction of 2-nitroaniline with 1-fluoro-2-nitrobenzene.[5]
Materials:
-
2-Nitroaniline
-
1-Fluoro-2-nitrobenzene
-
Palladium on carbon (Pd/C) catalyst
-
Solvents (e.g., DMSO)
Procedure:
-
Dissolve 2-nitroaniline and 1-fluoro-2-nitrobenzene in an appropriate solvent.
-
Add the Pd/C catalyst to the mixture.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove the catalyst.
-
Purify the product by recrystallization from a suitable solvent system.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[5]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and N-O stretching vibrations from the amine and nitro groups, respectively.
-
Single-Crystal X-ray Diffraction: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.[4]
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational study of this compound's electronic structure.
Caption: Computational workflow for DFT analysis.
This guide provides a framework for approaching the computational study of this compound. By leveraging methodologies applied to similar compounds, researchers can efficiently design their studies to obtain reliable insights into the electronic structure and properties of this molecule, aiding in its potential application in various fields of chemical and biomedical research.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Investigation on Electronic Structures and Properties of 4,6-Bis(nitroimino)-1,3,5-triazinan-2-one: An Insensitive Munition Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Comparative Guide to the Purity Validation of Bis(2-nitrophenyl)amine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the stringent validation of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of bis(2-nitrophenyl)amine against alternative analytical techniques. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Its high resolving power and sensitivity enable the separation of the main compound from structurally similar impurities, which may originate from the synthesis or degradation. A reverse-phase HPLC method is particularly well-suited for this analysis.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a robust isocratic reverse-phase HPLC method for the quantitative purity analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable for specific analytical challenges. The following section compares HPLC with Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC)
GC is a valuable technique for the analysis of volatile and thermally stable compounds. For nitroaromatic compounds, GC coupled with a sensitive detector can achieve very low detection limits.[1]
Experimental Protocol: Gas Chromatography
-
Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for high sensitivity towards nitro compounds.[2]
-
Column: A wide-bore capillary column, such as a DB-1701 or equivalent (30 m x 0.53 mm, 1.0 µm film thickness), is suitable.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.
-
Injection: A splitless injection is typically used for trace analysis.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 300 °C
-
Oven: A temperature program starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities. For compounds like this compound, LC-MS can provide definitive molecular weight information for unknown peaks observed in the chromatogram.
Experimental Protocol: LC-MS
-
LC Conditions: The HPLC conditions described previously can be adapted for LC-MS. However, the mobile phase modifier may need to be changed to a volatile acid, such as formic acid, to ensure compatibility with the mass spectrometer.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for nitroaromatic compounds.
-
Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] It provides a different selectivity compared to chromatographic techniques and is non-destructive.[3]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Data Summary and Comparison
The following table summarizes the key performance characteristics of the different analytical techniques for the purity validation of this compound.
| Feature | HPLC-UV | GC-ECD/NPD | LC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation based on volatility, with selective detection. | Chromatographic separation with mass-based detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Selectivity | Good | High for nitro compounds | Very High | High (structurally informative) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) | Low (mg/mL range) |
| Quantification | Relative (Area Percent) or external standard | External standard | External or internal standard | Absolute (with internal standard) |
| Advantages | Robust, reliable, widely available, good for routine analysis. | Excellent for volatile impurities, high sensitivity. | High specificity, definitive identification of impurities. | Primary method, no need for analyte-specific standard, non-destructive.[3] |
| Limitations | Requires a reference standard for absolute quantification, may not resolve all impurities. | Not suitable for non-volatile or thermally labile compounds. | Higher instrument cost and complexity. | Lower sensitivity, requires a certified internal standard, potential for signal overlap. |
Visualizing the Analytical Workflow and Comparison
The following diagrams, created using the DOT language, illustrate the HPLC validation workflow and the logical comparison of the analytical methods discussed.
Caption: Workflow for this compound purity validation by HPLC.
Caption: Comparison of analytical methods for purity determination.
References
A Comparative Guide to Nitrated Diarylamines in Organic Synthesis: Focus on Bis(2-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bis(2-nitrophenyl)amine and other nitrated diarylamines in key organic reactions, supported by experimental data. The strategic placement of nitro groups on the aromatic rings of diarylamines significantly influences their reactivity, making them versatile precursors for the synthesis of a variety of heterocyclic compounds, most notably phenazines.
Reductive Cyclization to Phenazines: A Comparative Analysis
The most prominent application of 2-nitrated diarylamines is their conversion to phenazines through reductive cyclization. This transformation typically involves the reduction of the nitro groups to amino or nitroso groups, followed by intramolecular condensation. The efficiency of this process is highly dependent on the substrate's structure and the choice of reducing agent.
While direct comparative studies are limited, analysis of available data for various nitrated diarylamines allows for a valuable performance assessment.
Table 1: Comparison of Nitrated Diarylamines in Reductive Cyclization to Phenazines
| Precursor | Product | Reducing Agent / Conditions | Yield (%) | Reference |
| 2-((Phenyl)amino)-3-nitrobenzoic acid derivatives | Substituted Phenazine-1-carboxylic acids | Sodium borohydride, Sodium ethoxide | 1 - 84 | [1] |
| Substituted N-(2-nitrophenyl)anilines | Substituted Phenazines | 10% Pd/C, H₂ | 55 - 99 (for reduction step) | [2] |
| 2-Nitro-N-phenylanilines | Phenazines | Pd catalyst, CO or Phenyl formate | Good yields | [3] |
| 3-Nitro-4-(phenylamino)benzoic acid | 2-Alkyl-1-phenylbenzimidazole-5-carboxylic acids | Sodium borohydride, Sodium alkoxide | — | [4] |
Key Observations:
-
Substitution Effects: The yield of the reductive cyclization can vary significantly based on the substituents on the aromatic rings. For instance, in the synthesis of phenazine-1-carboxylic acid derivatives, yields ranged from as low as 1% to as high as 84%, depending on the nature and position of the substituents on the aniline ring[1].
-
Alternative Reaction Pathways: The structure of the starting material can lead to different cyclization products. For example, the reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid under conditions expected to yield a phenazine instead produced a benzimidazole derivative[4]. This highlights the importance of the relative positions of the nitro and amino groups.
-
Influence of Multiple Nitro Groups: Qualitative evidence suggests that the presence of an additional nitro group can facilitate cyclization. In the case of N-(dinitrophenyl)amino acids, the cyclization of the dinitro-substituted compound proceeds more readily than its mononitro counterpart, which requires a stronger base[5]. This suggests that this compound, with its two ortho-nitro groups, would be a highly activated substrate for reductive cyclization.
Common Reducing Agents for Cyclization
A variety of reducing agents have been successfully employed for the reductive cyclization of nitrated diarylamines. The choice of reagent can influence the reaction's efficiency and chemoselectivity.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups to amines, which can then undergo cyclization[2]. This method is often clean and efficient but may not be suitable for substrates with other reducible functional groups.
-
Metal Hydrides: Sodium borohydride, often in the presence of a base like sodium ethoxide, is a common reagent for this transformation[1][4].
-
Tin(II) Chloride (SnCl₂): SnCl₂ is a mild and selective reducing agent for aromatic nitro compounds and is a classic choice for this type of cyclization[6].
-
Sodium Hydrosulfite (Na₂S₂O₄): This inexpensive and safe reducing agent is effective for the reduction of aromatic nitro compounds to anilines and can be used for subsequent cyclization reactions[7].
Experimental Protocols
General Procedure for Reductive Cyclization of 2-Nitrodiphenylamine Derivatives to Phenazines using Pd/C
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted N-(2-nitrophenyl)aniline
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction flask equipped with a magnetic stirrer and a port for gas inlet/outlet
Procedure:
-
In a reaction flask, dissolve the substituted N-(2-nitrophenyl)aniline in a suitable solvent under an inert atmosphere.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
The resulting solution containing the 2-aminodiphenylamine derivative can then be subjected to oxidative cyclization (e.g., using ferric chloride) to yield the corresponding phenazine[2].
General Procedure for Reductive Cyclization using Sodium Borohydride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted 2-((phenyl)amino)-3-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Reaction flask equipped with a magnetic stirrer
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the substituted 2-((phenyl)amino)-3-nitrobenzoic acid in ethanol.
-
Add sodium ethoxide to the solution.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the careful addition of water.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude phenazine-1-carboxylic acid derivative.
-
Purify the product by recrystallization or column chromatography[1].
Logical Relationships and Workflows
The synthesis of phenazines from nitrated diarylamines generally follows a logical progression of steps, which can be visualized as follows:
Caption: General workflow for phenazine synthesis from nitrated diarylamines.
Conclusion
Nitrated diarylamines, particularly those with ortho-nitro substituents like this compound, are valuable precursors for the synthesis of phenazines and other heterocyclic compounds. The reactivity of these compounds is significantly influenced by the number and position of the nitro groups, with dinitrated substrates expected to be more reactive towards reductive cyclization. The choice of the reducing agent is critical and should be tailored to the specific substrate and desired outcome. While direct quantitative comparisons are not always available, the existing literature provides a strong foundation for designing and optimizing synthetic routes utilizing these versatile intermediates. Further research focusing on the direct comparison of different nitrated diarylamines under identical reaction conditions would be highly beneficial for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Unprecedented SnCl2-mediated cyclization of nitro arenes via N-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
Mechanistic studies of phenazine formation from bis(2-nitrophenyl)amine derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Phenazine Synthesis from Bis(2-nitrophenyl)amine Derivatives
This guide provides a comprehensive comparison of the primary synthetic routes for forming the phenazine core structure from this compound derivatives. Phenazines are a critical class of nitrogen-containing heterocycles with wide-ranging applications in medicinal chemistry and materials science. Understanding the mechanistic nuances and comparative performance of different synthetic strategies is paramount for efficient and targeted drug development and material design. This document outlines key methodologies, presents comparative quantitative data, and provides detailed experimental protocols to inform laboratory practice.
At a Glance: Comparison of Synthetic Methodologies
Two predominant methodologies for the synthesis of phenazines from this compound precursors are the Palladium-catalyzed Reductive Cyclization and the classical Wohl-Aue reaction. Each presents distinct advantages and limitations in terms of yield, substrate scope, and reaction conditions.
| Parameter | Palladium-Catalyzed Reductive Cyclization | Wohl-Aue Reaction |
| Starting Materials | 2-Nitro-N-phenylanilines | Nitrobenzene and aniline derivatives |
| Key Reagents | Palladium catalyst (e.g., Pd(CH3CN)2Cl2), ligand (e.g., 1,10-phenanthroline), reductant (CO gas or surrogate like phenyl formate) | Strong base (e.g., powdered potassium hydroxide) |
| Reaction Conditions | Relatively mild, often requiring an inert atmosphere and elevated temperatures. | Harsh, high temperatures (e.g., 140°C or higher) and often solvent-free. |
| Overall Yield | Generally good to excellent yields have been reported.[1] | Highly variable, often low to moderate (can range from 2% to 22%).[2] |
| Substrate Scope | Generally broad, tolerating a variety of functional groups. | Can be limited; side reactions are common.[2] |
| Key Advantages | Higher yields, milder conditions, and fewer byproducts.[3] | Utilizes simple, readily available starting materials. |
| Common Side Products | Incomplete reduction products. | Azoxy compounds, azo compounds, and diphenylamine derivatives.[2] |
Mechanistic Pathways and Visualizations
The formation of the phenazine ring system from this compound derivatives proceeds through distinct mechanistic pathways depending on the chosen synthetic route.
Palladium-Catalyzed Reductive Cyclization
This modern approach involves the palladium-catalyzed reduction of the nitro groups, followed by an intramolecular cyclization. The use of carbon monoxide or its surrogates as a reductant is a key feature of this method.[1]
Caption: Proposed mechanism for Palladium-catalyzed phenazine synthesis.
The Wohl-Aue Reaction
The Wohl-Aue reaction, a classical method, involves the condensation of a nitroarene with an aniline in the presence of a strong base at high temperatures.[2] The reaction is thought to proceed through a series of complex intermediates.
Caption: Simplified workflow of the Wohl-Aue phenazine synthesis.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of phenazine and its derivatives using the Palladium-catalyzed method. Data for the Wohl-Aue reaction is often less consistently reported due to its variability.
| Entry | Starting Material | Method | Catalyst/Reagent | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Palladium-catalyzed Aryl Ligation | Pd catalyst, phosphine ligand | 95 | [4] |
| 2 | N-(4-methoxy-2-nitrophenyl)-2-nitroaniline | Palladium-catalyzed N-arylation, cyclization, and demethylation | Pd catalyst | ~65 (final deprotection step) | [5] |
| 3 | o-Anisidine and o-nitroanisole | Modified Wohl-Aue | - | 12 | [6] |
| 4 | o-Chloronitrobenzene and o-chloroaniline | Wohl-Aue Reaction | - | - | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Detailed Experimental Protocols
General Procedure for Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines
This protocol is a generalized procedure based on modern synthetic methods.[1]
Materials:
-
2-Nitro-N-phenylaniline derivative
-
Palladium catalyst (e.g., Pd(CH3CN)2Cl2)
-
Ligand (e.g., 1,10-phenanthroline)
-
Reductant: Carbon monoxide gas or a CO surrogate (e.g., phenyl formate)
-
Base (e.g., Na2CO3)
-
Dry, degassed solvent (e.g., DMF)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., Argon), add the 2-nitro-N-phenylaniline substrate, palladium catalyst, and ligand.
-
Add the dry, degassed solvent via syringe.
-
If using a CO surrogate like phenyl formate, add it to the reaction mixture along with the base.
-
If using gaseous carbon monoxide, purge the reaction vessel with CO gas and maintain a positive pressure of CO.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenazine.
General Procedure for the Wohl-Aue Phenazine Synthesis
This protocol is a generalized procedure based on classical methods.[2]
Materials:
-
Aniline derivative
-
Nitrobenzene derivative
-
Finely powdered potassium hydroxide (KOH)
Procedure:
-
In a robust reaction vessel equipped with a reflux condenser and mechanical stirrer, combine the aniline and nitrobenzene derivatives.
-
With vigorous stirring, carefully and portion-wise add the finely powdered potassium hydroxide.
-
Heat the reaction mixture to a high temperature (typically 140°C or higher) and maintain vigorous stirring.
-
Continue heating for several hours (e.g., 8 hours), monitoring the reaction if possible.
-
After the reaction is complete, allow the mixture to cool slightly.
-
Carefully pour the reaction mixture into a large volume of water to dissolve the potassium salts.
-
Collect the crude solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of phenazines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed synthesis of phenazines via reductive cyclization of 2-nitro-N-phenylanilines with gaseous CO or its surrogates [air.unimi.it]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
A Comparative Guide to Copper Catalysts for the Goldberg Reaction: Benchmarking Efficiency
The Goldberg reaction, a copper-catalyzed N-arylation of amides and related compounds, stands as a cornerstone of modern synthetic chemistry, pivotal in the synthesis of pharmaceuticals and functional materials. The evolution of this reaction has been marked by the development of increasingly efficient and versatile copper catalytic systems. This guide provides an objective comparison of the performance of various copper catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.
The Ascendancy of Ligand-Assisted Copper Catalysis
Classical Goldberg reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. The modern era of the Goldberg reaction has been defined by the introduction of chelating ligands, which significantly accelerate the reaction and allow for milder conditions.[1][2] These ligands stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle. This guide will focus on benchmarking the efficiency of prominent ligand-supported copper catalyst systems.
Performance Benchmark of Key Copper Catalysts
The efficiency of a catalyst is a multifactorial assessment, encompassing reaction yield, scope, and conditions such as temperature and reaction time. Below is a comparative summary of prominent copper catalyst systems for the Goldberg reaction, with data collated from various studies. It is important to note that direct comparison can be nuanced due to variations in substrates, solvents, and bases used in different studies.
| Catalyst System | Aryl Halide | Amide/N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / N,N-Dimethylglycine | Aryl Bromide | N-Methylformamide | K₂CO₃ | DMF | 90-110 | 24 | 75-98 | [1] |
| Aryl Iodide | N-Cyclohexylformamide | K₃PO₄ | DMF | 120 | 24 | 88 | [1] | |
| CuI / (S)-N-Methylpyrrolidine-2-carboxylate | Aryl Iodide | 2-Pyrrolidone | K₃PO₄ | DMF | 110 | 5 | 95 | [3] |
| CuI / trans-1,2-Cyclohexanediamine | Aryl Iodide | Benzamide | K₃PO₄ | Dioxane | 110 | 24 | 95 | [4] |
| Aryl Bromide | 2-Pyrrolidinone | K₃PO₄ | Dioxane | 110 | 24 | 93 | [4] | |
| Cu-TDPAT (MOF) | Iodobenzene | Imidazole | K₂CO₃ | DMSO | 120 | 8 | 92 | [5] |
| CuI / Ethylene Glycol | Aryl Iodide | Various Amines | K₃PO₄ | 2-Propanol | 80 | 7-27 | 81-98 | [2] |
Note: The yields reported are for specific substrate combinations and should be considered representative rather than absolute for all possible reactions. Direct comparisons of Turnover Number (TON) and Turnover Frequency (TOF) are challenging to compile from the literature due to a lack of standardized reporting for these metrics in many studies. However, the development of highly active catalysts, such as those based on diamine ligands, has enabled reactions to proceed with lower catalyst loadings (e.g., 1-5 mol%), suggesting high TONs.
In-Depth Look at Prominent Catalyst Systems
CuI / N,N-Dimethylglycine
This system has emerged as a robust and cost-effective catalyst for the N-arylation of a wide range of amides with aryl bromides and iodides.[1] The use of the simple and inexpensive amino acid ligand, N,N-dimethylglycine, makes this system particularly attractive for large-scale synthesis. It has demonstrated good to excellent yields for the coupling of various aryl bromides with amides at temperatures ranging from 90-110 °C.[1] Furthermore, it is effective for the coupling of challenging, hindered secondary acyclic amides with aryl iodides.[1]
CuI / Diamine Ligands
The introduction of diamine ligands, such as trans-1,2-cyclohexanediamine, by Buchwald and coworkers was a significant breakthrough, allowing the Goldberg reaction to proceed under much milder conditions.[4] This catalyst system is highly versatile, enabling the N-arylation of a broad scope of amides and nitrogen heterocycles with both aryl iodides and bromides. The reactions often proceed to high yields at temperatures around 110 °C in solvents like dioxane.[4]
Heterogeneous Copper Catalysts
Recent research has explored the use of heterogeneous copper catalysts, such as metal-organic frameworks (MOFs), to facilitate catalyst recovery and reuse. A copper-based MOF, Cu-TDPAT, has shown high catalytic activity for Ullmann and Goldberg-type C-N coupling reactions.[5] This catalyst can be easily separated by filtration and reused multiple times without a significant loss of activity, offering a more sustainable approach to the Goldberg reaction.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for two of the benchmarked catalyst systems.
Experimental Protocol 1: Goldberg Reaction using CuI / N,N-Dimethylglycine
This protocol is adapted from the work of Jiang et al.[1] for the coupling of an aryl bromide with an amide.
Materials:
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Aryl bromide (1.0 mmol)
-
Amide (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 0.5 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), the aryl bromide (1.0 mmol), the amide (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF (0.5 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Goldberg Reaction using CuI / trans-1,2-Cyclohexanediamine
This protocol is based on the general procedure described by Klapars, Antilla, Huang, and Buchwald.[4]
Materials:
-
Copper(I) iodide (CuI)
-
trans-1,2-Cyclohexanediamine
-
Aryl halide (1.0 mmol)
-
Amide or N-heterocycle (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous dioxane (1.0 mL)
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add CuI (5 mol%), the aryl halide (1.0 mmol), the amide or N-heterocycle (1.2 mmol), and K₃PO₄ (2.0 mmol) to a sealed tube containing a magnetic stir bar.
-
Add a solution of trans-1,2-cyclohexanediamine (10 mol%) in anhydrous dioxane (1.0 mL).
-
Seal the tube and remove it from the glovebox.
-
Place the sealed tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel to afford the desired N-arylated product.
Visualizing the Catalytic Process
To better understand the relationships and workflows involved in catalyst selection and application, the following diagrams are provided.
Caption: Proposed catalytic cycle for the copper-catalyzed Goldberg reaction.
Caption: Experimental workflow for screening copper catalyst efficiency.
Conclusion
The choice of a copper catalyst for the Goldberg reaction is critical and depends on the specific substrates, desired reaction conditions, and economic considerations. The CuI/N,N-dimethylglycine and CuI/diamine systems represent highly efficient, versatile, and widely adopted catalysts for a broad range of N-arylation reactions. For applications where catalyst reusability is a priority, heterogeneous catalysts like copper-based MOFs present a promising alternative. The provided data and protocols serve as a practical guide for researchers to navigate the selection and implementation of the optimal catalytic system for their synthetic needs. Further research into novel ligands and catalytic systems continues to expand the capabilities of the Goldberg reaction, promising even milder conditions and broader substrate scope in the future.
References
- 1. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Bis(2-nitrophenyl)amine could not be located. The following guidance is based on the general properties and hazards of nitroaromatic compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. This document is intended to provide supplementary guidance and not to replace official safety protocols.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a member of the nitroaromatic class of compounds, it should be treated as a hazardous substance requiring meticulous handling and disposal procedures to mitigate risks to researchers and the environment. Nitroaromatic compounds are known for their potential toxicity and persistence in the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to establish a safe working environment. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected prior to use. |
| Body Protection | A lab coat, fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. |
| Respiratory | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be segregated from other waste streams. It should be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition and free from any external contamination.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
Identify the contents as "this compound". Do not use abbreviations or chemical formulas.
-
Indicate the approximate percentage or concentration of the chemical in the waste.
-
Include the date when the waste was first added to the container.
-
Affix any other labels as required by your institution's EHS department.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The SAA should be well-ventilated and away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.
-
Secondary containment, such as a chemical-resistant tray, is essential to contain any potential leaks or spills.
-
-
Arranging for Pickup:
-
Once the waste container is full, or the accumulation time limit set by your institution has been reached, arrange for its collection by your institution's certified hazardous waste disposal service.
-
Follow all institutional procedures for requesting a waste pickup and completing any necessary paperwork.
-
Experimental Protocol: Spill Cleanup
In the event of a small spill of solid this compound, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid actions that could generate dust.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal and label the hazardous waste container containing the spill cleanup materials and dispose of it according to your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Bis(2-nitrophenyl)amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(2-nitrophenyl)amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against chemical splashes that could cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, or chemical-resistant apron.[1][2] | To prevent skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter.[1][2] | To avoid inhalation of dust or vapors which may cause respiratory irritation.[4][5] |
| Foot Protection | Closed-toe safety shoes.[2] | To protect feet from spills.[2] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[2][6]
Handling Procedures:
-
Before handling, ensure all required PPE is correctly worn.[2]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][2][4]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Store away from incompatible substances such as strong oxidizing agents.[1][8]
-
The product should be stored under an inert atmosphere and may require refrigeration to maintain quality.[8] It is also noted to be light-sensitive.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container.[2][5][9]
-
Segregate this waste from other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[9]
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.[9]
-
The container must be clearly labeled with "Hazardous Waste" and the name "this compound".[5][9]
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area with secondary containment.[9]
Disposal Method:
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5][9]
-
Do not dispose of this compound down the sanitary sewer or in regular trash, as it is very toxic to aquatic life.[4][5][10]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bis(4-nitrophenyl)amine | 1821-27-8 | TCI AMERICA [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
